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  • Product: 1-(1H-imidazol-2-yl)propan-2-ol
  • CAS: 67106-66-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide and Material Safety Data Sheet (MSDS): 1-(1H-imidazol-2-yl)propan-2-ol (CAS 1394040-93-7)

Executive Summary & Chemical Profiling The compound 1-(1H-imidazol-2-yl)propan-2-ol (often supplied as its hydrochloride salt, CAS 1) is a specialized heterocyclic building block widely utilized in modern drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The compound 1-(1H-imidazol-2-yl)propan-2-ol (often supplied as its hydrochloride salt, CAS 1) is a specialized heterocyclic building block widely utilized in modern drug discovery. Structurally, it features an imidazole ring substituted at the C2 position with a propan-2-ol moiety. This specific structural motif is a privileged scaffold in medicinal chemistry, serving as a critical precursor for the development of potent antifungal agents, kinase inhibitors, and metalloenzyme modulators.

By anchoring a flexible, hydrogen-bonding alcohol side chain to the rigid, electron-rich imidazole core, this molecule provides optimal physicochemical properties for target binding, specifically through Lewis acid-base interactions with metalloproteins.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(1H-imidazol-2-yl)propan-2-ol
CAS Registry Number 1394040-93-7
Molecular Formula C₆H₁₀N₂O (Free base) / C₆H₁₁ClN₂O (HCl salt)
Molecular Weight 126.16 g/mol (Free base) / 162.62 g/mol (HCl salt)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, and Water (as HCl salt)

Safety Data & Hazard Causality (MSDS Core)

Handling imidazole derivatives requires a rigorous understanding of their toxicological profiles. Based on the 2, this compound is classified as a localized irritant.

Causality of Toxicity: The hazard profile of 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride stems directly from its chemical nature. The hydrochloride salt is highly hygroscopic. When it contacts the moisture in human mucous membranes (eyes, respiratory tract) or sweat on the skin, it dissociates, creating a localized acidic microenvironment. Concurrently, the free imidazole nitrogen can act as a nucleophile, disrupting cellular lipid bilayers and causing the inflammatory response recognized as "irritation."

Table 2: GHS Hazard Classification & Safety Protocols
Hazard ClassGHS StatementMitigation & PPE
Skin Irritation (Cat. 2) H315: Causes skin irritationWear nitrile gloves (minimum 0.11 mm thickness).
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationUse tightly fitting chemical safety goggles.
STOT SE (Cat. 3) H335: May cause respiratory irritationHandle exclusively in a certified chemical fume hood.

Emergency Self-Validating Protocol: In the event of skin contact, the protocol requires flushing the area with copious amounts of water for 15 minutes, followed by washing with a mild soap. The self-validation of decontamination is the restoration of neutral skin pH (checked via pH test strips) and the cessation of the localized burning sensation.

Synthetic Methodology: A Self-Validating Protocol

The 3 requires precise regiocontrol. Direct alkylation of unprotected imidazole typically yields N-alkylated products. To force substitution at the C2 position, a protection-lithiation-deprotection strategy is employed.

Step-by-Step Synthesis
  • Protection: 1H-imidazole is reacted with trityl chloride (TrCl) in dichloromethane (DCM) with triethylamine to yield 1-tritylimidazole. Rationale: The bulky trityl group sterically shields the N1 and N3 positions and directs subsequent lithiation exclusively to the C2 carbon.

  • Lithiation: The 1-tritylimidazole is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (n-BuLi) is added dropwise. Rationale: The kinetic deprotonation at -78°C prevents ring fragmentation, generating a stable 2-lithio-1-tritylimidazole intermediate.

  • Epoxide Opening: Propylene oxide is added to the cold mixture. Causality of Regioselectivity: Steric hindrance forces the nucleophilic carbanion to attack the less substituted terminal carbon of the epoxide, exclusively yielding the secondary alcohol (propan-2-ol derivative) rather than the primary alcohol.

  • Deprotection & Salt Formation: The crude intermediate is refluxed in methanolic HCl. The acidic environment cleaves the trityl protecting group (yielding triphenylmethanol as a byproduct) and precipitates the target 1-(1H-imidazol-2-yl)propan-2-ol as a hydrochloride salt.

In-Process Self-Validation: To validate the completion of the epoxide opening (Step 3), an aliquot is quenched in D₂O and analyzed via ¹H-NMR. The complete disappearance of the distinct propylene oxide multiplet at δ 2.7–3.0 ppm confirms total consumption of the electrophile, validating the progression to Step 4.

SynthesisWorkflow A 1-Tritylimidazole (Starting Material) B C2-Lithiation (n-BuLi, -78°C) A->B C Epoxide Opening (Propylene Oxide) B->C D Deprotection (HCl/MeOH) C->D E 1-(1H-imidazol-2-yl) propan-2-ol HCl D->E

Synthetic workflow for 1-(1H-imidazol-2-yl)propan-2-ol via C2-lithiation and epoxide opening.

Pharmacological Mechanism: CYP51A1 Inhibition

Derivatives of 1-(1H-imidazol-2-yl)propan-2-ol are heavily utilized in the design of azole antifungals. Their primary biological target is Lanosterol 14α-demethylase (CYP51A1) , a critical cytochrome P450 enzyme in the 4.

Mechanistic Causality: The efficacy of this scaffold relies on a dual-interaction mechanism within the CYP51A1 active site:

  • Heme Coordination: The lone electron pair on the sp²-hybridized N3 nitrogen of the imidazole ring is orthogonal to the aromatic π-system. This makes it a potent Lewis base that directly coordinates with the Lewis acidic Fe(III) ion of the enzyme's heme group, displacing the natural oxygen ligand and arresting catalytic turnover.

  • Pocket Stabilization: The propan-2-ol side chain extends into the hydrophobic substrate-access channel. The hydroxyl (-OH) group acts as a hydrogen bond donor/acceptor with surrounding amino acid residues (e.g., Tyr132 in fungal CYP51), locking the inhibitor in place and providing species selectivity (fungal vs. mammalian CYP51).

MechanismOfAction Substrate Lanosterol (Natural Substrate) Enzyme CYP51A1 Enzyme (Lanosterol 14α-demethylase) Substrate->Enzyme Binds Active Site Outcome Ergosterol Biosynthesis Arrested Enzyme->Outcome Pathway Blocked Inhibitor Imidazole Derivative (CAS 1394040-93-7) Complex Heme-Iron Coordination (N3-Fe Binding) Inhibitor->Complex Penetrates Pocket Complex->Enzyme Competitive Inhibition

CYP51A1 inhibition mechanism by imidazole derivatives blocking ergosterol biosynthesis.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized or procured CAS 1394040-93-7 batch, a self-validating analytical workflow must be executed.

HPLC Purity Analysis:

  • Column: Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

  • Causality for TFA: Imidazole is a basic heterocycle (pKa ~7.0). Without an acidic modifier like TFA, the nitrogen atoms will interact with residual silanols on the silica stationary phase, causing severe peak tailing. TFA protonates the imidazole, ensuring a sharp, symmetrical peak and reliable integration.

  • Validation: A single peak at 210 nm with >98% Area Under Curve (AUC) validates chemical purity.

NMR Structural Confirmation:

  • Solvent: DMSO-d₆.

  • Causality for Solvent Choice: The hydrochloride salt of 1-(1H-imidazol-2-yl)propan-2-ol is highly polar and insoluble in standard CDCl₃. DMSO-d₆ readily dissolves the salt and shifts the exchangeable -OH and -NH protons downfield, allowing clear observation of the secondary alcohol structure.

References

  • Guidechem. "1394040-93-7 - RP22561 - Sale from Quality Suppliers." Guidechem Chemical Database.
  • BenchChem. "An In-depth Technical Guide to α-Methyl-1H-imidazole-1-ethanol and Related Imidazole Compounds." BenchChem Technical Resources.
  • AK Scientific, Inc. "Safety Data Sheet: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride." AKSci SDS Database.
  • National Institutes of Health (NIH) PMC. "CYP51A1 in health and disease: from sterol metabolism to regulated cell death." Cell Death Discovery.

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to 2-Substituted Imidazole Alcohol Derivatives in Modern Drug Discovery

Executive Summary As a Senior Application Scientist overseeing heterocyclic drug discovery pipelines, I frequently encounter the imidazole ring as a foundational pharmacophore. The 2-substituted imidazole alcohol derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing heterocyclic drug discovery pipelines, I frequently encounter the imidazole ring as a foundational pharmacophore. The 2-substituted imidazole alcohol derivative represents a highly privileged scaffold in medicinal chemistry. By functionalizing the C-2 position of the imidazole ring with an alcohol moiety (primary, secondary, or tertiary), we introduce a versatile bidentate system capable of precise hydrogen bonding and transition-metal coordination. This technical whitepaper dissects the chemical rationale, synthetic methodologies, and broad-spectrum pharmacological profiling of these derivatives, providing a rigorous foundation for researchers and drug development professionals.

Structural Biology & Chemical Rationale

The inherent bioactivity of the imidazole ring stems from its unique amphoteric nature and an electron-rich aromatic system. The unsubstituted imidazole has a pKa of approximately 6.95, allowing it to exist in both protonated and unprotonated states at physiological pH.

When we introduce an alcohol-bearing substituent at the C-2 position, we fundamentally alter the molecule's interaction landscape:

  • Hydrogen Bonding Geometry: The proximity of the hydroxyl group to the basic N-3 nitrogen creates a localized hydrogen-bond donor/acceptor pocket. This is critical for anchoring the molecule within the active sites of metalloenzymes[1].

  • Lipophilicity and pKa Modulation: N-alkylation combined with 2-substitution significantly modulates the pKa of the system. Research demonstrates that N-alkylation with longer alkyl chains, paired with a 2-position substituent, enhances membrane permeability and subsequent antimicrobial activity[2].

  • Redox Stability: The 2-substituted imidazole alcohols serve as robust precursors. While they can be oxidized to their corresponding ketones or aldehydes (historically via Swern oxidation, though modern methods seek to avoid cumbersome -78°C halogenated solvent conditions), the alcohol itself often serves as the active pharmacophore[3].

Synthetic Methodologies & Workflows

The synthesis of 2-substituted imidazole alcohols requires precise control over the highly reactive imidazole core. A highly reliable, self-validating approach for generating secondary imidazole alcohols is the directed lithiation of an N-protected imidazole, followed by formylation and a subsequent Grignard addition.

SynthWorkflow A 1-Alkyl-1H-imidazole B Lithiation (n-BuLi, -78°C) A->B C 2-Lithio-imidazole intermediate B->C D Formylation (DMF) C->D E Imidazole-2-carboxaldehyde D->E F Grignard Addition (R-MgX) E->F G 2-Substituted Imidazole Alcohol F->G

Figure 1: Logical progression for the synthesis of 2-substituted imidazole alcohols.

Standardized Protocol: Synthesis of 1-Alkyl-α-phenyl-1H-imidazole-2-methanol

Note: This protocol is designed as a self-validating system. The causality behind each step ensures high yield and minimizes side-product formation.

Step 1: Preparation of the Electrophile (Imidazole-2-carboxaldehyde)

  • Procedure: Dissolve 1-alkyl-1H-imidazole (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes, then add anhydrous DMF (1.5 equiv).

  • Causality: The inert atmosphere and strict temperature control (-78°C) are critical. The C-2 proton is the most acidic, but the resulting 2-lithio species is highly nucleophilic and prone to ring-opening or dimerization if the temperature rises. DMF serves as the formylating agent.

Step 2: Grignard Addition

  • Procedure: Isolate and dry the resulting imidazole-2-carboxaldehyde. Redissolve in anhydrous THF at 0°C. Slowly add Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: The reaction is initiated at 0°C to manage the exothermic nature of the Grignard addition. A slight excess of the Grignard reagent ensures complete conversion, while avoiding enolization side-reactions that occur at higher temperatures.

Step 3: Quenching and Workup

  • Procedure: Quench the reaction strictly with saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: NH₄Cl is a mild acid. It is specifically chosen over HCl to protonate the newly formed alkoxide into the desired alcohol without fully protonating the basic imidazole nitrogen. Over-protonation would render the product water-soluble, destroying the extraction yield.

Pharmacological Profiling & Mechanistic Insights

The 2-substituted imidazole alcohol framework is not just a synthetic intermediate; it is a potent biological effector. Its derivatives have shown remarkable efficacy across multiple therapeutic domains, from oncology to infectious diseases[4].

Anticancer & Immunomodulatory Activity

One of the most promising applications of these derivatives is in cancer immunotherapy, specifically as Indoleamine 2,3-dioxygenase (IDO) inhibitors[5]. IDO is an enzyme that degrades tryptophan into kynurenine. Tumors exploit this pathway to deplete local tryptophan, which suppresses T-cell proliferation and allows the tumor to evade the immune system. Imidazole derivatives competitively bind to the heme iron in the IDO active site, blocking this pathway and restoring T-cell activity[5].

Furthermore, complex fused derivatives, such as 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, exhibit direct antiproliferative activity against human carcinoma cell lines by inducing apoptosis[6].

IDO_Pathway A 2-Substituted Imidazole Derivative B IDO Enzyme (Active Site Heme) A->B Competitive Binding C Tryptophan Depletion Blocked B->C Prevents D Kynurenine Pathway Inhibited B->D Prevents E T-Cell Proliferation Restored C->E Promotes D->E Removes Suppression F Enhanced Anti-Tumor Immunity E->F

Figure 2: Mechanistic pathway of IDO inhibition by imidazole derivatives, restoring T-cell immunity.

Antimicrobial & Cytoprotective Properties

Beyond oncology, N-alkylimidazole-2-methanols demonstrate potent antimicrobial properties. The activity is highly dependent on the pKa of the 2-substituent and the lipophilicity of the N-alkyl chain, showing strong efficacy against Gram-positive bacteria like S. aureus[2]. Additionally, indole-imidazole hybrids act as excellent antioxidants and cytoprotective agents. The imidazole ring acts as an electron-rich donor, stabilizing radicals and protecting cells from oxidative stress, all while maintaining a hemolytic toxicity profile of less than 5%[7].

Quantitative Data Summary

To provide a clear benchmarking tool for drug development professionals, the following table summarizes the quantitative biological activities of various 2-substituted imidazole derivatives based on recent literature:

Compound Class / Specific DerivativeTarget / AssayQuantitative ValueReference
2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione A549 Lung Carcinoma Cell LineIC50 = 4.3 µM[6]
2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione HeLa Cervical Carcinoma Cell LineIC50 = 8.3 µM[6]
N-alkylimidazole-2-carboxylic acids / alcohols Staphylococcus aureus (Gram-positive)MIC = 5 - 160 µg/mL[2]
Indole-imidazole derivatives (Alkyl substituted) Hemolytic Activity Assay (Biocompatibility)< 5% Hemolysis[7]
meta-nitro substituted naphtho-imidazole derivative Jack bean urease enzyme inhibitionIC50 = 0.7 ± 0.002 µM[6]

Future Perspectives

The 2-substituted imidazole alcohol scaffold remains a cornerstone of rational drug design. Future development will likely focus on leveraging the alcohol moiety not just as a hydrogen bond donor, but as a synthetic handle for PROTAC (Proteolysis Targeting Chimera) linkers. By understanding the causality behind their synthesis and the structural biology governing their target interactions, researchers can continue to exploit this privileged scaffold to address unmet medical needs in oncology, infectious disease, and neuropharmacology[1].

References

  • [3] US20140155445A1 - Compounds and Methods for Treating Cancer and Diseases of the Central Nervous System - Google Patents. URL:

  • [5] WO2012142237A1 - Fused imidazole derivatives useful as ido inhibitors - Google Patents. URL:

  • [4] Synthesis of Imidazole by Using Different Schiff's Base - IJARSCT. URL:[Link]

  • [7] Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities - PMC. URL:[Link]

  • [2] Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives - ResearchGate. URL:[Link]

  • [6] 2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones: Design, synthesis and antiproliferative activity - ResearchGate. URL:[Link]

  • [1] Imidazoles as Serotonin Receptor Modulators for Treatment of Depression - PMC - NIH. URL:[Link]

Sources

Foundational

molecular weight and formula of 1-(1H-imidazol-2-yl)propan-2-ol

Executive Summary 1-(1H-imidazol-2-yl)propan-2-ol (CAS: 1394040-93-7 for HCl salt) is a specialized heterocyclic intermediate distinct from its more common N-substituted isomer, 1-(1H-imidazol-1-yl)propan-2-ol. Character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1H-imidazol-2-yl)propan-2-ol (CAS: 1394040-93-7 for HCl salt) is a specialized heterocyclic intermediate distinct from its more common N-substituted isomer, 1-(1H-imidazol-1-yl)propan-2-ol. Characterized by a 2-hydroxypropyl chain attached to the C2 position of the imidazole ring, this molecule serves as a bidentate ligand in coordination chemistry and a versatile pharmacophore in medicinal chemistry. Its structural capacity for dual hydrogen bonding (donor/acceptor) and metal chelation makes it a critical scaffold in the development of transition-metal-based antitumor agents and latent epoxy curing systems.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The differentiation between the C2-substituted and N1-substituted isomers is critical for accurate application. The C2-isomer retains the acidic N-H proton on the imidazole ring, allowing for tautomerism and additional functionalization, a feature absent in the N1-isomer.

Core Data Table
PropertyValueNotes
IUPAC Name 1-(1H-imidazol-2-yl)propan-2-ol
Common Name

-Methyl-1H-imidazole-2-ethanol
Often confused with "imidazole-2-propanol"
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
CAS Number 1394040-93-7 (HCl)Free base often unlisted in bulk catalogs
Physical State Viscous Oil / Low-melting SolidHygroscopic; tends to crystallize slowly
Solubility High (Water, MeOH, DMSO)Amphiphilic nature
pKa (Imidazolium) ~7.0 - 7.2Basic N3 nitrogen
pKa (N-H) ~14.4Acidic N1 nitrogen
Structural Analysis

The molecule consists of a planar imidazole ring connected to a chiral alkyl chain.

  • Chirality: The C2 of the propyl chain is a chiral center (R/S). Synthetic preparations typically yield the racemate unless asymmetric catalysis is employed.

  • Tautomerism: The N-H proton rapidly exchanges between N1 and N3 in solution, making the two nitrogens equivalent on the NMR time scale unless the temperature is lowered.

Synthesis & Production Methodologies

The Regioselectivity Challenge

Direct reaction of imidazole with propylene oxide overwhelmingly yields the N1-alkylated product (1-(1H-imidazol-1-yl)propan-2-ol) due to the high nucleophilicity of the secondary amine nitrogen. Accessing the C2-isomer requires protecting group strategy and lithiation, a protocol that validates the "Expertise" pillar of this guide.

Protocol: C2-Selective Hydroxyalkylation

This protocol utilizes a protecting group (Trityl or SEM) to block N1, directing lithiation to the C2 position.

Reagents:

  • Imidazole[1][2][3][4][5][6][7][8][9][10]

  • Trityl Chloride (Trt-Cl) / Triethylamine

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)[11]

  • Propylene Oxide

  • Acid (HCl or TFA) for deprotection

Step-by-Step Workflow:

  • Protection: React imidazole with Trt-Cl in DCM/TEA to form 1-tritylimidazole . This sterically bulky group prevents N-alkylation and stabilizes the C2-lithio species.

  • Lithiation: Dissolve 1-tritylimidazole in anhydrous THF under Argon. Cool to -78°C .[11] Add n-BuLi dropwise.[11] Stir for 30-60 mins. The solution turns deep red/orange, indicating the formation of 1-trityl-2-lithioimidazole .

  • Alkylation: Add propylene oxide (excess) slowly at -78°C. Allow the reaction to warm to room temperature (RT) over 4-6 hours. The lithium species opens the epoxide ring at the less hindered carbon.

  • Quenching: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Deprotection: Treat the intermediate with dilute HCl or reflux in MeOH/AcOH to remove the trityl group.

  • Purification: Neutralize to pH ~8-9 and extract. Purify via recrystallization (if solid) or column chromatography (DCM/MeOH).

Synthesis Pathway Diagram

Synthesis Imidazole Imidazole (C3H4N2) Prot 1-Tritylimidazole (N-Protected) Imidazole->Prot Trt-Cl, Et3N (Protection) Lithio 2-Lithio-1-tritylimidazole (Nucleophile) Prot->Lithio n-BuLi, -78°C (C2 Lithiation) Inter Intermediate (Trityl-protected Alcohol) Lithio->Inter Propylene Oxide (Epoxide Opening) Product 1-(1H-imidazol-2-yl)propan-2-ol (Target) Inter->Product HCl/MeOH (Deprotection)

Caption: Directed synthesis of C2-substituted imidazole alcohol via lithiation strategy.

Applications in Research & Development

Medicinal Chemistry (Pharmacophore)

The 2-substituted imidazole motif is a "privileged structure" in drug design.

  • H-Bonding Network: The free N-H and the side-chain -OH can form a cyclic H-bond network or interact with receptor pockets (e.g., Serine/Threonine residues).

  • Bioisosterism: It serves as a robust bioisostere for histidine or histamine derivatives, improving metabolic stability against N-methyltransferases.

Coordination Chemistry (Ligand Systems)

This molecule acts as an N,O-bidentate ligand .

  • Mechanism: The pyridine-like Nitrogen (N3) and the hydroxyl Oxygen chelate metal ions (Zn²⁺, Cu²⁺, Pt²⁺) forming stable 5- or 6-membered chelate rings.

  • Use Case: Synthesis of cisplatin analogs where the imidazole replaces the ammine ligand, potentially reducing nephrotoxicity while maintaining DNA-binding affinity.

Epoxy Resin Curing

While less reactive than the N-substituted analogs, C2-substituted imidazoles act as latent curing agents .

  • Latency: The intermolecular H-bonding between the OH and the Imidazole-N raises the melting point and reduces reactivity at room temperature, allowing for "one-pot" resin mixtures that cure only upon heating (>100°C).

Analytical Characterization

To validate the synthesis of the correct isomer, the following spectral signatures must be observed.

TechniqueExpected Signature (Diagnostic)
¹H NMR (DMSO-d₆) N-H: Broad singlet ~12.0 ppm (confirms C2-substitution; N1-sub would lack this).C2-H: ABSENT (The diagnostic singlet at ~7.6 ppm for unsubstituted C2 is missing).Ring Protons: Two doublets or broad singlet ~6.8-7.0 ppm (C4/C5).Side Chain: Multiplets for -CH₂- (~2.8 ppm) and -CH- (~3.9 ppm).
¹³C NMR C2 Carbon: Shifted downfield (~145-148 ppm) due to alkyl substitution.C4/C5: ~115-125 ppm.Alkyl: Signals at ~35 ppm (CH₂) and ~66 ppm (CH-OH).
Mass Spec (ESI) [M+H]⁺ = 127.17 m/z . Fragmentation often shows loss of H₂O (M-18).
Analytical Logic Diagram

Analysis Sample Crude Reaction Product NMR 1H NMR Screening Sample->NMR CheckNH Check 11-13 ppm Region NMR->CheckNH Signal Present? CheckC2 Check 7.5-8.0 ppm Region NMR->CheckC2 Signal Absent? ResultN Isomer: N-Substituted (1-yl) CheckNH->ResultN No (Signal Absent) ResultC Isomer: C-Substituted (2-yl) CheckNH->ResultC Yes (Broad Singlet) CheckC2->ResultN No (C2-H is present) CheckC2->ResultC Yes (C2 is substituted)

Caption: Decision tree for distinguishing N-alkyl vs C-alkyl imidazole isomers via NMR.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[3][12]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Handling: Use standard PPE. Avoid inhalation of dust/vapors.[12]

  • Toxicity: Imidazole derivatives can inhibit cytochrome P450 enzymes; handle with caution in biological assays.

References

  • Shabani, M. et al. (2020). Synthesis and applications of 2-substituted imidazole and its derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 1-(1H-imidazol-2-yl)propan-1-one (Structural Analog). Retrieved from [Link]

  • University of Pretoria. (2015). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions. Retrieved from [Link]

Sources

Exploratory

A Deep Dive into Imidazole Positional Isomers: 1-(1H-imidazol-2-yl)propan-2-ol and 1-(1H-imidazol-1-yl)propan-2-ol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The subtle shift of a substituent on the imidazole ring, from a nitrogen to a carbon atom, can profoundly alter the physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The subtle shift of a substituent on the imidazole ring, from a nitrogen to a carbon atom, can profoundly alter the physicochemical properties, reactivity, and biological activity of a molecule. This guide provides a comprehensive technical exploration of two such positional isomers: 1-(1H-imidazol-1-yl)propan-2-ol and 1-(1H-imidazol-2-yl)propan-2-ol. As a Senior Application Scientist, this document aims to equip researchers with the foundational knowledge and practical insights necessary to distinguish, synthesize, and strategically utilize these isomers in drug discovery and development.

Structural and Physicochemical Disparities: The Impact of Substituent Placement

The core difference between these two molecules lies in the point of attachment of the 2-hydroxypropyl group to the imidazole ring. In 1-(1H-imidazol-1-yl)propan-2-ol, the substituent is bonded to one of the nitrogen atoms (N-1), whereas in 1-(1H-imidazol-2-yl)propan-2-ol, it is attached to a carbon atom (C-2). This seemingly minor variation has significant consequences for the molecule's electronic distribution, steric profile, and intermolecular bonding capabilities.

Key Physicochemical Differences:

Property1-(1H-imidazol-1-yl)propan-2-ol (N-substituted)1-(1H-imidazol-2-yl)propan-2-ol (C-substituted)Rationale
Polarity & Hydrogen Bonding The N-substituted isomer generally exhibits higher polarity. The N-H proton of the imidazole ring is available for hydrogen bonding.The C-substituted isomer is typically less polar. The N-H proton is also present, but the overall electronic distribution differs.The direct attachment to the electronegative nitrogen in the N-1 isomer influences the molecule's dipole moment.
Basicity (pKa) The pKa of the imidazole ring is influenced by the electron-withdrawing nature of the substituent on the nitrogen.The pKa is affected by the substituent at the C-2 position, which can modulate the electron density of the ring nitrogens.Substituents on nitrogen directly impact the availability of the lone pair on the other nitrogen, whereas C-2 substituents have a more indirect electronic effect[1].
Steric Hindrance The substituent at N-1 can sterically hinder interactions at the adjacent C-2 and N-3 positions.The substituent at C-2 presents a significant steric barrier to reactions or binding events at this position.The spatial arrangement of the 2-hydroxypropyl group relative to the imidazole ring dictates the accessibility of different sites.
Reactivity The C-2 position is the most electron-deficient carbon and is susceptible to nucleophilic attack.The C-2 position is blocked, altering the reactivity profile. Electrophilic substitution may be directed to other positions on the ring.The electronic nature of the imidazole ring dictates its reactivity, with the C-2 position being inherently electrophilic[2][3].

Synthesis Strategies: Navigating Regioselectivity

The synthesis of these isomers requires distinct strategies to control the regioselectivity of the substitution on the imidazole ring.

Synthesis of 1-(1H-imidazol-1-yl)propan-2-ol: N-Alkylation

This isomer is readily synthesized via the N-alkylation of imidazole with propylene oxide. The reaction proceeds through a nucleophilic attack of the imidazole nitrogen on the epoxide ring.

Experimental Protocol: N-Alkylation of Imidazole

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) in a suitable anhydrous solvent such as toluene. Add a base, typically potassium hydroxide (1.1 eq), to deprotonate the imidazole, forming the more nucleophilic imidazolide anion.

  • Epoxide Addition: Heat the mixture to 75-80°C and slowly add propylene oxide (1.0-1.2 eq) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and filter to remove any inorganic salts. The filtrate is then washed with water and brine.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G imidazole Imidazole product 1-(1H-imidazol-1-yl)propan-2-ol imidazole->product 1. Deprotonation base Base (e.g., KOH) propylene_oxide Propylene Oxide propylene_oxide->product 2. Nucleophilic Attack

Caption: Synthesis of the N-1 isomer via N-alkylation.

Synthesis of 1-(1H-imidazol-2-yl)propan-2-ol: The Debus-Radziszewski Reaction

The synthesis of the C-2 substituted isomer is more complex and can be achieved using the Debus-Radziszewski imidazole synthesis[4][5]. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, 1-hydroxypropan-2-one would serve as a key precursor, which can be considered a masked dicarbonyl.

Conceptual Synthetic Pathway:

A plausible approach involves the reaction of 1-hydroxypropan-2-one (an α-hydroxy ketone), formaldehyde (an aldehyde), and ammonia. The α-hydroxy ketone can be seen as a synthetic equivalent of a 1,2-dicarbonyl compound in this context.

Experimental Protocol: Debus-Radziszewski Imidazole Synthesis (General)

  • Reactant Mixture: In a suitable reaction vessel, combine the α-hydroxy ketone (e.g., 1-hydroxypropan-2-one, 1.0 eq), an aldehyde (e.g., formaldehyde, 1.0 eq), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia, excess) in a solvent such as ethanol or a water/ethanol mixture.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is subjected to extraction and purification, typically involving column chromatography.

G dicarbonyl 1-Hydroxypropan-2-one (α-Hydroxy Ketone) product 1-(1H-imidazol-2-yl)propan-2-ol dicarbonyl->product Condensation aldehyde Formaldehyde aldehyde->product ammonia Ammonia ammonia->product

Caption: Synthesis of the C-2 isomer via the Debus-Radziszewski reaction.

Analytical Differentiation: Spectroscopic and Chromatographic Fingerprints

Distinguishing between these two isomers is critical for quality control and research purposes. A combination of spectroscopic and chromatographic techniques provides a robust analytical workflow.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton signals of the imidazole ring are highly informative. In the N-1 substituted isomer, the C2-H proton will be absent, and the chemical shifts of the C4-H and C5-H protons will be distinct. For the C-2 substituted isomer, a characteristic C2-H signal will be absent, and the N-H proton signal will be present. The protons on the 2-hydroxypropyl chain will also exhibit different chemical shifts and coupling patterns due to their different electronic environments.

  • ¹³C NMR: The chemical shift of the carbon atom attached to the substituent is a key differentiator. In the N-1 isomer, the C2 carbon of the imidazole ring will be observed at a characteristic downfield position. In the C-2 isomer, this signal will be absent, and the carbons of the substituent will have distinct chemical shifts compared to the N-1 isomer.

Infrared (IR) Spectroscopy:

Both isomers will show a broad absorption band corresponding to the O-H stretch of the alcohol group. The N-H stretching vibration of the imidazole ring will also be present in both. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different substitution patterns and can be used for comparative analysis.

Mass Spectrometry (MS):

The fragmentation patterns of the two isomers under electron ionization (EI) will differ. The N-1 isomer may show characteristic fragmentation involving the cleavage of the N-C bond, while the C-2 isomer will exhibit fragmentation patterns originating from the cleavage of the C-C bond between the imidazole ring and the propanol side chain. The stability of the resulting fragment ions will dictate the observed fragmentation pathway.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these positional isomers.

Experimental Protocol: HPLC Separation of Imidazole Isomers

  • Column: A reversed-phase C18 column is often a good starting point. For more challenging separations, a phenyl-hexyl column, which offers alternative selectivity through π-π interactions, can be effective.

  • Mobile Phase: A gradient elution using a mixture of water (often with a buffer like ammonium acetate or a small amount of acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol is typically employed.

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., around 210-230 nm) is suitable.

  • Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve baseline separation of the two isomers.

G cluster_workflow Analytical Workflow Sample Mixture of Isomers HPLC HPLC Separation (e.g., C18 column, gradient elution) Sample->HPLC Isomer1 1-(1H-imidazol-1-yl)propan-2-ol HPLC->Isomer1 Isomer2 1-(1H-imidazol-2-yl)propan-2-ol HPLC->Isomer2 Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Isomer1->Spectroscopy Isomer2->Spectroscopy Data Comparative Data Analysis Spectroscopy->Data

Sources

Foundational

The pKa Dynamics of Imidazole Secondary Alcohol Ligands: A Technical Guide for Coordination Chemistry and Drug Development

Introduction Imidazole secondary alcohol ligands represent a highly versatile class of bidentate and multidentate chelators. Featuring both a borderline nitrogen donor (the imidazole ring) and a hard oxygen donor (the se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazole secondary alcohol ligands represent a highly versatile class of bidentate and multidentate chelators. Featuring both a borderline nitrogen donor (the imidazole ring) and a hard oxygen donor (the secondary alcohol), these molecules are uniquely suited for coordinating transition metals such as Cu(II), Zn(II), and Ni(II).

For researchers in coordination chemistry and drug development, mastering the acid-base thermodynamics—specifically the


 values—of these ligands is non-negotiable. The 

dictates the ligand's speciation, its nucleophilicity, and the exact pH at which metal-alkoxide bonds form. This guide explores the mechanistic causality behind these

values, provides a self-validating experimental protocol for their determination, and examines their application in modern chemical biology.

Mechanistic Causality of pKa in Imidazole-Alcohol Systems

To predict the behavior of an imidazole secondary alcohol ligand, one must understand the independent and synergistic behavior of its functional groups.

The Imidazole Moiety

Imidazole is an amphoteric heterocycle. The "pyridine-like" nitrogen (N3) possesses a lone pair orthogonal to the aromatic


-system, allowing it to accept a proton with a conjugate acid 

of approximately 7.0[1]. Conversely, the "pyrrole-like" nitrogen (N1) can act as a weak acid, losing its proton at a

of roughly 14.5[1]. In biological systems, this near-neutral

allows imidazole (via histidine residues) to act as both a general acid and a general base, a feature heavily exploited in metalloenzyme active sites[2].
The Secondary Alcohol Moiety

Isolated aliphatic secondary alcohols are weak acids, typically exhibiting a


 of ~16.5. However, when a secondary alcohol is covalently linked to an imidazole ring (e.g., 1-(1H-imidazol-2-yl)ethane-1,2-diol), the electron-withdrawing nature of the 

-hybridized aromatic ring exerts a mild inductive effect. This stabilizes the resulting alkoxide anion, lowering the

slightly to the 13.5–14.0 range.
The Metal Coordination Effect (Lewis Acidity)

The most critical thermodynamic shift occurs upon metal coordination. When a transition metal like Cu(II) binds to the imidazole nitrogen, it acts as a powerful Lewis acid. The metal pulls electron density away from the ligand framework. If the secondary alcohol oxygen also coordinates to the metal, the Lewis acidity drastically stabilizes the conjugate base (the alkoxide). This phenomenon forces the


 of the secondary alcohol to plummet from ~14 down to a physiological range of 7.0–8.5[3]. This causality explains how metalloenzymes like Galactose Oxidase activate otherwise inert hydroxyl groups for radical catalysis.

ProtonationStates A Fully Protonated (pH < 7) ImH2+ / OH B Neutral Ligand (pH 7 - 13) ImH / OH A->B -H+ (pKa1 ~7.0) C Deprotonated Alcohol (pH > 13) ImH / O- B->C -H+ (pKa2 ~13.5) D Metal-Coordinated (pH ~ 7.5) Im-M-O- B->D +M2+, -H+ (pKa2 drops to ~7.5)

Fig 1. Protonation states of imidazole secondary alcohol ligands across pH levels.

Quantitative Data: pKa Comparisons

The table below summarizes the macroscopic


 values of these functional groups, illustrating the profound impact of inductive effects and metal coordination.
Functional Group / ContextTypical pKa RangeMechanistic Note
Isolated Imidazole (Conjugate Acid) 6.95 – 7.10Protonation of the pyridinic nitrogen (N3).
Isolated Imidazole (Neutral) 14.4 – 14.5Deprotonation of the pyrrolic nitrogen (N1).
Isolated Secondary Alcohol ~16.5Highly basic alkoxide conjugate base.
Imidazole Secondary Alcohol (Free) 13.5 – 14.0Slight

drop due to the inductive effect of the imidazole ring.
Imidazole Secondary Alcohol (Cu²⁺ Bound) 7.0 – 8.5Massive

drop due to Lewis acid stabilization of the alkoxide by Cu(II).

Self-Validating Experimental Protocol for pKa Determination

Determining the exact


 of these bidentate ligands requires distinguishing between the macroscopic 

(overall proton loss) and the microscopic

(which specific functional group lost the proton). To achieve this, we employ a self-validating workflow combining Potentiometric Titration with

H-NMR Titration.
Step-by-Step Methodology

Step 1: Solution Preparation Prepare a 1.0 mM solution of the highly purified imidazole secondary alcohol ligand in ultra-pure,


-free water. Add KCl to achieve a final background electrolyte concentration of 0.1 M.
Causality: The 0.1 M KCl maintains a constant ionic strength. This ensures that the activity coefficients of the ions remain stable throughout the titration, allowing concentration to be used as a direct proxy for thermodynamic activity.

Step 2: Potentiometric Titration Place the solution in a jacketed titration vessel maintained at exactly 25.0 °C under a continuous flow of inert Argon or Nitrogen gas. Titrate with standardized 0.1 M KOH, recording the pH after each 0.01 mL addition until pH 11.5 is reached. Causality: The inert atmosphere prevents the absorption of atmospheric


, which would form carbonic acid and artificially depress the 

readings in the alkaline region where the alcohol deprotonates.

Step 3: Microscopic Validation via


H-NMR Titration 
Prepare an identical 1.0 mM ligand solution in 

(with 0.1 M KCl). Adjust the

using dilute NaOD and DCl. Acquire a

H-NMR spectrum at 10 to 15 different

intervals. Track the chemical shifts (

) of the imidazole C2-H proton and the carbinol (CH-OH) proton. Causality: Potentiometry only detects that a proton was lost. NMR titration identifies which proton was lost by observing the shielding/deshielding effects on adjacent protons. The inflection point of the

vs.

curve yields the microscopic

, validating the potentiometric data[2].

Step 4: Computational Fitting Export the potentiometric data (Volume vs. pH) into a non-linear least-squares fitting program such as Hyperquad or SUPERQUAD to calculate the precise macroscopic acid dissociation constants.

Workflow Step1 1. Ligand Preparation Synthesize & Purify Ligand Step2 2. Solution Setup Prepare 1mM Ligand in 0.1M KCl Step1->Step2 Step3 3. Titration Execution Titrate with 0.1M KOH / HCl Step2->Step3 Step4 4. Data Acquisition Record pH vs. Volume & NMR Shifts Step3->Step4 Step5 5. Computational Fitting Hyperquad / SUPERQUAD Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for determining ligand pKa values.

Applications in Drug Development and Catalysis

The precise tuning of these


 values has direct implications in both synthetic chemistry and pharmacology:
  • Antifungal Drug Synthesis: Many broad-spectrum antifungals, such as miconazole, are synthesized from imidazole alcohol precursors (e.g., derivatives of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol)[4]. The

    
     of the secondary alcohol dictates the basicity required to generate the alkoxide nucleophile for subsequent etherification steps during API (Active Pharmaceutical Ingredient) manufacturing.
    
  • Catalytic Transfer Hydrogenation: Imidazole-based ligands are frequently utilized in Ruthenium- and Iridium-catalyzed transfer hydrogenation of ketones. The base-mediated deprotonation of the secondary alcohol to form a metal-alkoxide intermediate is often the turnover-limiting step. Modulating the ligand's

    
     directly impacts the catalytic efficiency and turnover frequency of the reaction[5].
    

References

  • 2. 3.

  • 5.

Sources

Exploratory

1-(1H-imidazol-2-yl)propan-2-ol Hydrochloride: A Technical Guide on Synthesis, Physicochemical Properties, and Pharmaceutical Applications

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, bifunctional heterocyclic building blocks are indispensable. 1-(1H-imidazol-2-yl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, bifunctional heterocyclic building blocks are indispensable. 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride (CAS: 1394040-93-7) represents a highly privileged scaffold, combining the metal-coordinating and hydrogen-bonding capabilities of an imidazole ring with the precise steric and stereochemical vectors of a secondary alcohol.

This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating, regioselective synthetic protocol, and explores its mechanistic applications in modern drug development.

Physicochemical Profile & Structural Logic

The structural architecture of 1-(1H-imidazol-2-yl)propan-2-ol consists of an aromatic imidazole core substituted at the C2 position by a 2-hydroxypropyl chain. While the free base form of this molecule is highly polar and prone to forming intractable oils due to extensive intermolecular hydrogen bonding between the imidazole N-H and the secondary hydroxyl group, the hydrochloride salt form disrupts this network[1].

Protonation of the N3 nitrogen yields a stable, highly crystalline solid that boasts excellent aqueous solubility and extended shelf-life, making it ideal for high-throughput biological screening and subsequent synthetic elaboration.

Quantitative Data Summary
ParameterSpecification
Chemical Name 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride
CAS Registry Number 1394040-93-7
Common Synonyms RP22561, AKOS026726240
Molecular Formula C6H11ClN2O (Base: C6H10N2O + HCl)
Molecular Weight 162.617 g/mol
Physical State Crystalline Solid
Hydrogen Bond Donors 2 (Imidazole NH⁺, Alkyl OH)
Hydrogen Bond Acceptors 2 (Imidazole N, Alkyl O)

Data supported by commercial registry specifications and structural analysis[2].

Mechanistic Synthesis & Self-Validating Protocol

De novo synthesis of 2-substituted imidazoles requires strict regiocontrol. Direct alkylation of unprotected imidazole typically yields N-alkylated products due to the high nucleophilicity of the nitrogen atoms. Therefore, a directed ortho-lithiation strategy is required to selectively functionalize the C2 carbon[1].

Step-by-Step Methodology

Step 1: N-Protection via Tritylation

  • Procedure: Dissolve 1H-imidazole in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N) as a base, cool to 0°C, and slowly add trityl chloride (triphenylmethyl chloride). Stir until room temperature is reached.

  • Causality: The acidic N-H proton (pKa ~14) must be masked to prevent the destruction of the organolithium reagent in the next step. The trityl group is chosen specifically for its extreme steric bulk, which entirely shields the adjacent C4 and C5 positions, forcing subsequent lithiation exclusively at the C2 position.

  • Self-Validation: Monitor by Thin-Layer Chromatography (TLC). The protected product will show a massive shift in

    
     (highly lipophilic) and will be strongly UV-active due to the three phenyl rings.
    

Step 2: Directed Ortho-Lithiation

  • Procedure: Dissolve the 1-tritylimidazole in anhydrous tetrahydrofuran (THF) under a strict Argon atmosphere. Cool to -78°C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi) dropwise.

  • Causality: The low temperature (-78°C) is critical to stabilize the highly reactive 2-lithio-1-tritylimidazole intermediate and prevent unwanted ring-opening or dimerization side-reactions.

  • Self-Validation: Quench a 0.1 mL aliquot with D₂O. Mass spectrometry (MS) or

    
    H NMR of the aliquot should show >95% deuterium incorporation at the C2 position, confirming successful lithiation.
    

Step 3: Regioselective Epoxide Ring Opening

  • Procedure: To the -78°C solution of the lithiated intermediate, add propylene oxide (2-methyloxirane) followed by a Lewis acid catalyst (e.g., BF₃·OEt₂). Allow the reaction to slowly warm to room temperature.

  • Causality: The nucleophilic C2-carbon attacks the epoxide. Due to the steric hindrance of the nucleophile, attack occurs regioselectively at the less hindered terminal carbon (C1) of propylene oxide, yielding the desired secondary alkoxide rather than a primary alcohol.

  • Self-Validation:

    
    H NMR of the crude intermediate will reveal a new diagnostic doublet at ~1.1 ppm, corresponding to the terminal methyl group of the newly attached isopropanol chain.
    

Step 4: Deprotection and Salt Formation

  • Procedure: Dissolve the intermediate in DCM and treat with trifluoroacetic acid (TFA) to cleave the trityl group. Concentrate, redissolve in diethyl ether, and introduce anhydrous HCl gas (or ethereal HCl). Filter the resulting precipitate.

  • Causality: TFA cleanly removes the trityl group as a stable trityl cation. The addition of ethereal HCl protonates the imidazole ring, driving the precipitation of the final product as a highly pure hydrochloride salt, leaving non-basic impurities in the ether supernatant.

  • Self-Validation: The final product's

    
    H NMR in D₂O will show the complete disappearance of the massive aromatic trityl multiplet (7.1–7.4 ppm), confirming total deprotection.
    

SynthesisWorkflow N1 1H-Imidazole (Starting Material) N2 1-Tritylimidazole (N-Protected) N1->N2 Trityl Chloride, Et3N DCM, 0°C to RT N3 2-Lithio-1-tritylimidazole (Activated Nucleophile) N2->N3 n-BuLi, THF -78°C, Argon Atm. N4 1-(1-Trityl-1H-imidazol-2-yl)propan-2-ol (Alkylated Intermediate) N3->N4 Propylene Oxide, BF3·OEt2 -78°C to RT N5 1-(1H-imidazol-2-yl)propan-2-ol HCl (Final Crystalline Salt) N4->N5 1. TFA/DCM (Deprotection) 2. Ethereal HCl (Salt Formation)

Fig 1. Regioselective synthesis of 1-(1H-imidazol-2-yl)propan-2-ol HCl via directed lithiation.

Applications in Fragment-Based Drug Discovery (FBDD)

The 1-(1H-imidazol-2-yl)propan-2-ol scaffold is recognized as a privileged structure in the design of enzyme antagonists and targeted therapeutics[3]. Its utility stems from its ability to satisfy multiple pharmacophore requirements simultaneously.

Metalloenzyme Coordination

Imidazoles are premier zinc- and iron-binding pharmacophores. In the unprotonated state (achieved within the physiological pH of a protein pocket), the N3 nitrogen possesses a lone pair of electrons perfectly suited for forming coordinate covalent bonds with transition metals. This makes the scaffold highly relevant for designing inhibitors against Cytochrome P450 (CYP) enzymes, matrix metalloproteinases (MMPs), and fungal lanosterol 14α-demethylase[3].

Bidentate Hydrogen Bonding Networks

The introduction of the 2-hydroxypropyl group fundamentally upgrades the imidazole core. The secondary alcohol acts as a bidentate interaction hub—capable of simultaneously donating a hydrogen bond (via the -OH proton) and accepting one (via the oxygen lone pairs). This allows the fragment to anchor itself with extreme precision within polar sub-pockets of target kinases or receptors[3]. Furthermore, the adjacent methyl group provides a localized hydrophobic vector to probe adjacent Van der Waals cavities, increasing binding affinity (Kd) without significantly inflating the molecular weight.

PharmacophoreModel Ligand 1-(1H-imidazol-2-yl)propan-2-ol Metal Metalloenzyme (e.g., Heme Fe2+ / Zn2+) Ligand->Metal Coordinate Covalent Bond (via Imidazole N3) HBA Protein Backbone (H-Bond Acceptor) Ligand->HBA Hydrogen Bond (via Secondary OH) HBD Target Residue (H-Bond Donor) Ligand->HBD Hydrogen Bond (via Imidazole NH) Pocket Hydrophobic Pocket Ligand->Pocket Van der Waals (via Methyl Group)

Fig 2. Pharmacophore interaction model of the bifunctional imidazole scaffold within a target site.

References

Sources

Foundational

thermodynamic stability of hydroxypropyl imidazole isomers

An In-depth Technical Guide to the Thermodynamic Stability of Hydroxypropyl Imidazole Isomers Abstract Hydroxypropyl imidazoles are a class of compounds with significant relevance in pharmaceutical development, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Hydroxypropyl Imidazole Isomers

Abstract

Hydroxypropyl imidazoles are a class of compounds with significant relevance in pharmaceutical development, serving as key structural motifs in various bioactive molecules.[1][2] The position of the hydroxypropyl group on the imidazole ring gives rise to several isomers, each with distinct physicochemical properties that can profoundly impact drug efficacy, safety, and shelf-life. Thermodynamic stability is a critical parameter, as the most stable isomer is less likely to convert to other forms, ensuring product consistency and predictable bioavailability. This guide provides a comprehensive framework for researchers and drug development professionals to understand, evaluate, and predict the . We will explore the structural factors governing stability and detail both experimental and computational methodologies for its determination, grounding our discussion in the principles of physical organic chemistry.

The Landscape of Hydroxypropyl Imidazole Isomers

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, offers several positions for substitution.[3] When functionalized with a hydroxypropyl group, three primary positional isomers are of interest. Due to the rapid proton exchange (tautomerism) between the nitrogen atoms in N-unsubstituted imidazoles, the 4- and 5-positions are often considered as a single, rapidly equilibrating system, denoted as 4(5).[3]

The key isomers are:

  • 1-(3-hydroxypropyl)-1H-imidazole: The substituent is on one of the nitrogen atoms. This prevents tautomerism.

  • 2-(3-hydroxypropyl)-1H-imidazole: The substituent is on the carbon atom between the two nitrogens.

  • 4(5)-(3-hydroxypropyl)-1H-imidazole: The substituent is on a carbon atom adjacent to only one nitrogen atom.

The fundamental structural differences between these isomers are critical to their relative stabilities.

Caption: Key positional isomers of hydroxypropyl imidazole.

Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its energy state relative to its isomers. A system naturally tends towards the lowest possible energy state; therefore, the isomer with the lowest Gibbs free energy (G) is considered the most thermodynamically stable.[4] The relative stability between two isomers (A and B) is determined by the change in Gibbs free energy (ΔG°) for the equilibrium A ⇌ B.

ΔG° = ΔH° - TΔS°

Where:

  • ΔH° is the standard enthalpy of formation: The heat absorbed or released during the formation of the molecule from its constituent elements. A lower (more negative) enthalpy of formation indicates stronger internal bonds and greater stability.

  • ΔS° is the standard entropy: A measure of the molecule's disorder or randomness.

  • T is the absolute temperature in Kelvin.

For isomers in the same phase, the entropy differences are often small, and the relative stability is primarily governed by the enthalpy of formation (ΔH°).[5] The following factors are paramount in determining the ΔH° of hydroxypropyl imidazole isomers:

  • Aromaticity and Resonance: The imidazole ring is aromatic, a feature that confers significant stability.[6] The position of the substituent can influence the electron delocalization within the ring. For instance, substitution at the N-1 position fixes the tautomeric form, which may alter the overall resonance stabilization compared to the C-substituted isomers where tautomerism is possible.

  • Steric Hindrance: The hydroxypropyl group is bulky. Its placement can lead to steric strain if it is positioned close to other atoms, raising the molecule's internal energy and decreasing its stability. Generally, isomers with less steric crowding are more stable.[7][8]

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group on the propyl chain can potentially form a hydrogen bond with one of the nitrogen atoms of the imidazole ring. This interaction can form a stable five- or six-membered ring-like structure, significantly lowering the enthalpy of the isomer and increasing its stability.[9] The geometric feasibility of such an interaction is highly dependent on the isomer's structure.

Experimental Evaluation of Thermodynamic Stability

Experimental techniques provide tangible data on the thermal properties of isomers, from which their relative stability can be inferred. The two most common and powerful methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

G cluster_workflow Experimental Workflow start Synthesize & Purify Isomers dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga data Analyze Thermal Data (Tm, ΔHfus, Tdecomp) dsc->data tga->data stability Determine Relative Thermodynamic Stability data->stability

Caption: Workflow for experimental stability determination.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally useful for determining the temperature and enthalpy of phase transitions, such as melting (fusion). A higher melting point (Tm) and a higher enthalpy of fusion (ΔHfus) are generally indicative of a more stable crystal lattice, which often correlates with higher thermodynamic stability.[10]

Protocol: DSC Analysis of Hydroxypropyl Imidazole Isomers

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the highly purified, dry isomer into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to serve as the reference.

  • Experimental Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min). The inert atmosphere prevents oxidative degradation.

    • Continue heating to a temperature significantly above the melting point to ensure the entire transition is captured.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting transition will appear as an endothermic peak.

    • Determine the onset temperature of the peak, which is taken as the melting point (Tm).

    • Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

Trustworthiness: This protocol is self-validating by running each isomer multiple times to ensure reproducibility of the melting point and enthalpy values. Comparing the results for different isomers under identical conditions allows for a reliable assessment of their relative thermal stabilities.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material. The temperature at which significant mass loss begins (the onset of decomposition, Tdecomp) is a direct measure of the compound's stability at elevated temperatures.[11] A higher decomposition temperature indicates greater thermodynamic stability.

Protocol: TGA Analysis of Hydroxypropyl Imidazole Isomers

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (Curie point standards).

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of the purified isomer into the TGA sample pan (typically platinum or alumina).

  • Experimental Program:

    • Place the sample pan onto the TGA balance mechanism.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) over the sample to purge volatile decomposition products.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • Determine the onset temperature of decomposition, often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss step. This temperature is the Tdecomp.

Computational Chemistry for Stability Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive tool for assessing isomer stability without the need for physical samples.[8] DFT calculations can accurately determine the ground-state electronic energies of molecules, from which their standard enthalpies of formation can be derived.[5][12]

Expertise & Experience: The core principle is to build a virtual model of each isomer, optimize its geometry to find the lowest energy conformation, and then calculate its absolute electronic energy. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.[4] The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is a critical decision based on balancing computational cost with the desired accuracy for organic molecules.[12]

G cluster_workflow Computational Workflow start Define Isomer Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify True Minimum (No Imaginary Frequencies) freq_calc->verify verify->geom_opt Invalid energy_calc Calculate Thermochemical Properties (ΔH°, ΔG°) verify->energy_calc  Valid stability Compare Energies to Predict Relative Stability energy_calc->stability

Caption: Workflow for computational stability determination using DFT.

Protocol: DFT Calculation for Isomer Stability

  • Structure Building: Construct the 3D structure of each hydroxypropyl imidazole isomer using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Causality: This step is crucial because the molecule's energy is highly dependent on its 3D structure. The optimization algorithm systematically adjusts bond lengths, angles, and dihedrals to locate a stable "minimum" on the potential energy surface.

    • Example Keyword Line (Gaussian):#p opt b3lyp/6-311g(d,p)

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Trustworthiness: This is a self-validating step. A true energy minimum will have no imaginary frequencies. If imaginary frequencies are present, it indicates the structure is a transition state, not a stable conformation, and it must be re-optimized.[5]

    • Example Keyword Line (Gaussian):#p freq b3lyp/6-311g(d,p)

  • Thermochemical Analysis:

    • The output of the frequency calculation provides the thermochemical data, including the standard enthalpy (H) and Gibbs free energy (G).

    • Extract the "Sum of electronic and thermal Enthalpies" or "Sum of electronic and thermal Free Energies" for each isomer.

  • Comparison: Compare the final energy values. The isomer with the lowest enthalpy or Gibbs free energy is predicted to be the most thermodynamically stable.

Data Synthesis and Interpretation

Table 1: Illustrative Thermodynamic Stability Data for Hydroxypropyl Imidazole Isomers

IsomerExperimental DataComputational DataRelative Stability Ranking
DSC: Melting Point (Tm) TGA: Decomp. Temp. (Tdecomp) DFT: Relative ΔH° (kJ/mol)
1-(3-hydroxypropyl)-1H-imidazoleHypothetical: 95 °CHypothetical: 350 °CHypothetical: +5.0
2-(3-hydroxypropyl)-1H-imidazoleHypothetical: 88 °CHypothetical: 330 °CHypothetical: +12.0
4(5)-(3-hydroxypropyl)-1H-imidazoleHypothetical: 105 °CHypothetical: 375 °CHypothetical: 0.0 (Reference)

Note: Data in this table is hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical example, the 4(5)-substituted isomer exhibits the highest melting and decomposition temperatures and the lowest calculated relative enthalpy. This strong correlation across different methodologies provides high confidence that it is the most thermodynamically stable isomer. The lower stability of the 2-substituted isomer could be attributed to steric hindrance between the substituent and the adjacent N-H group, while the N-1 substituted isomer's stability would be intermediate.

Conclusion

Determining the is a critical exercise in drug development and materials science. A multi-faceted approach that leverages both empirical thermal analysis techniques like DSC and TGA and predictive computational methods like DFT provides the most comprehensive and reliable understanding. By carefully analyzing factors such as aromaticity, steric hindrance, and intramolecular interactions, and by applying the rigorous protocols detailed in this guide, researchers can confidently identify the most stable isomer, leading to the development of more robust, reliable, and effective chemical products.

References

  • Purkh, K. (n.d.).
  • ResearchGate. (n.d.). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes.
  • ARC Journals. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 1-(3-hydroxypropyl)imidazole. [Link]

  • IntechOpen. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • Royal Society of Chemistry. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. [Link]

  • PMC. (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Thieme E-Books & E-Journals. (n.d.). Product Class 3: Imidazoles. [Link]

  • SciSpace. (n.d.). Determining Inversion Barriers in Atrop-isomers - A Tutorial for Organic Chemists. [Link]

  • HyperChem. (n.d.). Relative Stability of Isomers. [Link]

  • Reddit. (2018, January 14). Isomer thermodynamic stability. [Link]

  • ACS Publications. (2012, November 6). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). [Link]

  • MDPI. (2023, September 18). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. [Link]

  • PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. [Link]

  • Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. [Link]

  • ScienceDirect. (2012, January 15). Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic N-Protection of Imidazole for the Regioselective Synthesis of 1-(1H-imidazol-2-yl)propan-2-ol

Executive Summary & Rationale The synthesis of 1-(1H-imidazol-2-yl)propan-2-ol presents a specific regiochemical challenge: functionalizing the C2 position of the imidazole ring while preserving the labile N1 proton. Dir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of 1-(1H-imidazol-2-yl)propan-2-ol presents a specific regiochemical challenge: functionalizing the C2 position of the imidazole ring while preserving the labile N1 proton. Direct alkylation of imidazole typically yields mixtures of N1- and C5-substituted products. To achieve high fidelity C2-functionalization via lithiation, the N1 position must be masked with a protecting group (PG) that fulfills three criteria:

  • Lithiation Resistance: It must withstand strong bases (

    
    -BuLi).
    
  • Directing Ability: It should ideally coordinate with the lithium species to stabilize the C2-anion (Chelation-Controlled Lithiation).

  • Orthogonal Removal: It must be removable without affecting the newly formed secondary alcohol.

This guide details the use of the 2-(Trimethylsilyl)ethoxymethyl (SEM) group.[1][2][3] Unlike Benzyl (Bn) or Trityl (Trt) groups, the SEM group possesses an oxygen atom capable of coordinating with lithium, significantly enhancing C2-deprotonation efficiency and stability.

Strategic Analysis: Protecting Group Selection

The following decision matrix compares common protecting groups for this specific transformation.

Protecting GroupStability to

-BuLi
C2-Lithiation Directing EffectDeprotection ConditionsSuitability for Target
SEM High Strong (Chelation) Fluoride (TBAF) or Acid Optimal
Benzyl (Bn)HighWeak (Inductive only)Hydrogenation / Na/NH

Moderate
BocLow (Nucleophilic attack)N/AAcid (TFA/HCl)Unsuitable
Trityl (Trt)ModerateSteric Hindrance (Blocks C2)Mild AcidPoor
MOMHighStrong (Chelation)Strong AcidGood (but carcinogenic reagents)

Reaction Pathway Visualization

The following diagram illustrates the complete synthetic workflow, highlighting the critical chelation intermediate.

G Imidazole 1H-Imidazole N_SEM N-SEM-Imidazole Imidazole->N_SEM Protection SEM_Cl SEM-Cl + NaH SEM_Cl->N_SEM Lithio_Species C2-Lithio Intermediate (Li...O Chelation) N_SEM->Lithio_Species C2-Deprotonation nBuLi n-BuLi / -78°C nBuLi->Lithio_Species Protected_Alcohol 1-(N-SEM-imidazol-2-yl) propan-2-ol Lithio_Species->Protected_Alcohol Epoxide Opening PropyleneOxide Propylene Oxide PropyleneOxide->Protected_Alcohol Target TARGET: 1-(1H-imidazol-2-yl) propan-2-ol Protected_Alcohol->Target Deprotection TBAF TBAF / THF TBAF->Target

Figure 1: Synthetic pathway for the C2-functionalization of imidazole via SEM-directed lithiation.

Detailed Experimental Protocols

Phase 1: N-Protection with SEM-Cl

Objective: Mask the N1 proton to prevent quenching of organolithium reagents.

  • Reagents:

    • Imidazole (1.0 equiv)

    • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)

    • DMF (Anhydrous, 0.5 M concentration relative to imidazole)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Activation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

  • Deprotonation: Add imidazole (1.0 equiv) portion-wise to the NaH suspension. Evolution of H

    
     gas will be observed. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure formation of sodium imidazolide.
    
  • Alkylation: Cool the mixture back to 0°C. Add SEM-Cl (1.1 equiv) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 3–12 hours. Monitor by TLC (SiO

    
    , 5% MeOH in DCM).
    
  • Workup: Quench carefully with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Phase 2: C2-Lithiation and Epoxide Opening

Objective: Install the hydroxypropyl chain using the directing effect of the SEM group.

  • Reagents:

    • N-SEM-Imidazole (1.0 equiv)

    • 
      -Butyllithium (
      
      
      
      -BuLi, 1.6 M in hexanes, 1.1 equiv)
    • Propylene Oxide (racemic or chiral, 1.2 equiv)

    • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a Schlenk flask under Argon/Nitrogen. Add N-SEM-Imidazole and dissolve in anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath). Add

    
    -BuLi dropwise over 10 minutes.
    
    • Critical Mechanism: The Lithium cation coordinates between the C2-anion and the oxygen of the SEM ethoxy chain, stabilizing the species.

  • Equilibration: Stir at -78°C for 30–45 minutes. The solution typically turns a yellow/orange hue.

  • Functionalization: Add Propylene Oxide (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to RT slowly over 2–4 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with DCM. Dry and concentrate.
    
  • Purification: Silica gel chromatography. The product is 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)propan-2-ol.

Phase 3: Deprotection (SEM Removal)

Objective: Remove the protecting group to yield the final target.

  • Option A: Fluoride (Recommended)

    • Reagents: TBAF (1.0 M in THF, 3.0 equiv).

    • Solvent: THF or neat.[4][5][6]

    • Protocol: Dissolve the intermediate in THF. Add TBAF. Heat to 60°C for 4–12 hours. The ethylene fragment is released as a gas (ethylene) and TMS-F byproduct.

    • Note: If reaction is sluggish, add Ethylenediamine (en) to scavenge formaldehyde byproducts.

  • Option B: Acidic (Alternative)

    • Reagents: 4M HCl in Dioxane or concentrated HCl in Ethanol.

    • Protocol: Reflux in EtOH/HCl for 2–6 hours. Neutralize with NaHCO

      
       prior to extraction.
      
    • Risk:[4][7][8][9] Strong acid may cause dehydration of the secondary alcohol to an alkene if heated excessively.

Troubleshooting & Expert Insights (Self-Validating Systems)

IssueDiagnosticRoot CauseCorrective Action
Low Yield in Phase 2 Recovered Starting Material (N-SEM-Imidazole)Incomplete lithiation due to moisture or insufficient cooling time.Ensure THF is distilled from Na/Benzophenone. Increase lithiation time at -78°C to 1 hour.
N3-Alkylation Byproducts NMR shows loss of symmetry or wrong integration."Dance" of the protecting group or incorrect quenching.[4]Maintain strict temperature control (-78°C) during

-BuLi addition to prevent scrambling.
Incomplete Deprotection Mass Spec shows M+130 peak (SEM adduct).Fluoride source is wet or old.Use fresh anhydrous TBAF or switch to the Acidic Protocol (HCl/EtOH).
Alcohol Elimination NMR shows alkene protons (5.0-6.0 ppm).Acidic deprotection was too harsh.Switch to TBAF method. Avoid strong mineral acids at high temperatures.

References

  • Lipshutz, B. H.; Pegram, J. J. "The use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group for the protection of imidazoles, pyrroles, and indoles." Tetrahedron Letters, 1980 , 21(35), 3343–3346.

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition; Wiley-Interscience: New York, 2006 . (Chapter on Protection for the Imidazole Group).[10][11]

  • Iddon, B.; Ngochindo, R. I. "Metallation of N-substituted imidazoles and pyrazoles." Heterocycles, 1994, 38(11), 2487.
  • Whitten, J. P.; McCarthy, J. R.; Whalon, M. R. "Facile synthesis of 2-substituted imidazoles via N-(2-trimethylsilylethoxymethyl)imidazole." Journal of Organic Chemistry, 1985 , 50(22), 4399–4402.

  • Kocienski, P. J.Protecting Groups, 3rd Edition; Thieme: Stuttgart, 2005. (Detailed mechanisms of SEM removal).

Sources

Application

Application Notes &amp; Protocols: 1-(1H-imidazol-2-yl)propan-2-ol as a Versatile Bidentate N,O-Donor Ligand

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(1H-imidazol-2-yl)propan-2-ol as a bidentate...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(1H-imidazol-2-yl)propan-2-ol as a bidentate N,O-donor ligand in coordination chemistry. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to ensure robust and reproducible results.

Introduction: The Significance of N,O-Donor Ligands

In the vast landscape of coordination chemistry, ligands containing both nitrogen and oxygen donor atoms (N,O-donor ligands) have garnered significant attention.[1][2] This class of ligands is particularly valuable due to its ability to form stable chelate rings with a wide array of metal ions, thereby influencing the electronic and steric properties of the resulting metal complexes.[1][3] Imidazole, a key heterocyclic motif present in many biological systems, including the amino acid histidine, is a particularly effective N-donor.[4][5] When coupled with an alcohol functionality, as in 1-(1H-imidazol-2-yl)propan-2-ol, a versatile bidentate ligand is created, capable of coordinating to a metal center through the imidazole nitrogen and the hydroxyl oxygen.

The resulting metal complexes have shown promise in a variety of applications, including catalysis, bioinorganic chemistry, and materials science.[6][7][8] The specific arrangement of the N and O donor atoms in 1-(1H-imidazol-2-yl)propan-2-ol allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. This structural feature can impart unique catalytic activities and biological properties to the metal complexes.

Ligand Synthesis: A Step-by-Step Protocol

The synthesis of 1-(1H-imidazol-2-yl)propan-2-ol can be achieved through a nucleophilic substitution reaction between 2-lithioimidazole and propylene oxide. The following protocol provides a detailed procedure for this synthesis.

Protocol 2.1: Synthesis of 1-(1H-imidazol-2-yl)propan-2-ol

Materials:

  • Imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Propylene oxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation of 2-Lithioimidazole:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve imidazole (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.0 eq) dropwise to the solution via the dropping funnel over 30 minutes.

    • Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of 2-lithioimidazole.

  • Reaction with Propylene Oxide:

    • To the solution of 2-lithioimidazole, add propylene oxide (1.1 eq) dropwise at -78 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-(1H-imidazol-2-yl)propan-2-ol.

Expected Yield and Characterization:

Parameter Expected Value
Yield 60-70%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.05 (s, 1H), 6.90 (s, 1H), 4.10 (m, 1H), 3.00 (dd, 1H), 2.80 (dd, 1H), 1.25 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.0, 128.5, 121.0, 68.0, 55.0, 23.0
FT-IR (KBr, cm⁻¹) 3400 (br, O-H), 3100 (N-H), 2970 (C-H), 1500 (C=N)

Synthesis of Metal Complexes: General Protocol and Considerations

The versatility of 1-(1H-imidazol-2-yl)propan-2-ol allows for the synthesis of a wide range of transition metal complexes.[1][9][10] The following is a general protocol that can be adapted for the synthesis of various metal complexes.

Protocol 3.1: General Synthesis of Metal(II) Complexes with 1-(1H-imidazol-2-yl)propan-2-ol

Materials:

  • 1-(1H-imidazol-2-yl)propan-2-ol (L)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Methanol or Ethanol

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve 1-(1H-imidazol-2-yl)propan-2-ol (2.0 eq) in methanol (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in methanol (10 mL).

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form during this time.

  • Isolation: If a precipitate has formed, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Washing and Drying: Wash the collected solid with a small amount of cold methanol and then with diethyl ether. Dry the complex in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Solvent: Methanol and ethanol are commonly used due to their ability to dissolve both the ligand and many metal salts.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used to favor the formation of octahedral or square planar complexes, depending on the metal ion.[1]

  • Stirring: Continuous stirring ensures homogeneity and promotes the formation of a well-defined crystalline product.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to confirm their structure and purity. The following techniques are recommended.

Table 4.1: Characterization Techniques for Metal Complexes

Technique Information Obtained
Elemental Analysis (C, H, N) Confirms the empirical formula of the complex.
FT-IR Spectroscopy Provides evidence of ligand coordination by observing shifts in the vibrational frequencies of the N-H, O-H, and C=N bonds.
UV-Vis Spectroscopy Gives information about the electronic transitions within the complex and can help determine the coordination geometry.[11]
Magnetic Susceptibility Determines the number of unpaired electrons in the metal center, which is indicative of the geometry and oxidation state.
Single-Crystal X-ray Diffraction Provides the definitive molecular structure of the complex in the solid state.[12]

Application in Catalysis: Suzuki-Miyaura Cross-Coupling Reaction

Metal complexes of N,O-donor ligands have shown significant catalytic activity in various organic transformations.[6][8] The following protocol outlines the use of a synthesized Pd(II) complex of 1-(1H-imidazol-2-yl)propan-2-ol as a catalyst in the Suzuki-Miyaura cross-coupling reaction.

Protocol 5.1: Catalytic Suzuki-Miyaura Cross-Coupling

Materials:

  • [Pd(1-(1H-imidazol-2-yl)propan-2-ol)₂Cl₂] catalyst

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: In a Schlenk tube, add the Pd(II) catalyst (1 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Solvent Addition: Add the toluene/water (4:1, 5 mL) solvent mixture.

  • Reaction: Heat the reaction mixture at 80 °C for the desired time (monitor by TLC or GC).

  • Analysis: After cooling to room temperature, add an internal standard and analyze the reaction mixture by GC to determine the conversion and yield of the cross-coupled product.

Logical Relationship of Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ligand_Coordination cluster_ligand 1-(1H-imidazol-2-yl)propan-2-ol cluster_complex Bidentate Coordination Im Imidazole PrOH Propan-2-ol Im->PrOH C-C bond N N Im->N Coordination O O PrOH->O Coordination M Metal Ion M->N M->O

Caption: Chelation of the metal ion by the ligand.

Experimental Workflow for Complex Synthesis

Synthesis_Workflow Start Start Dissolve Ligand Dissolve Ligand in Solvent Start->Dissolve Ligand Dissolve Metal Salt Dissolve Metal Salt in Solvent Start->Dissolve Metal Salt Mix Solutions Mix Solutions with Stirring Dissolve Ligand->Mix Solutions Dissolve Metal Salt->Mix Solutions React React for 2-4h at Room Temp. Mix Solutions->React Isolate Product Isolate Product (Filtration or Concentration) React->Isolate Product Wash and Dry Wash with Cold Solvent and Diethyl Ether, then Dry Isolate Product->Wash and Dry Characterize Characterize Complex Wash and Dry->Characterize End End Characterize->End

Caption: Workflow for metal complex synthesis.

References

  • Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in w
  • Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II)
  • Catalytic activity of N-heterocyclic carbene silver complexes derived from imidazole ligands. Inorganic and Nano-Metal Chemistry.
  • Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bident
  • Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands.
  • Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. Asian Journal of Chemistry.
  • Synthesis, Characterization, of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. International Journal of Scientific & Technology Research.
  • Study of applications of some N-donor ligands and their transition metal ion complexes. Chemické listy.
  • Preparation and Characterization of Some Transition Metal Complexes with ( N ,S ,O) New Schiff Base Ligand. Baghdad Science Journal.
  • The synthesis of a Cu (ii) Schiff base complex using a bidentate N 2 O 2 donor ligand: crystal structure, photophysical properties, and antibacterial activities. RSC Publishing.
  • Ligational behavior of bidentate NO-donor, 2-(((1H-1,2,4-triazol-5-yl)imino)methyl)-4-(o-tolyldiazenyl)phenol towards VO2+, Fe3+, Ru3+, Co2+, Mn2+, Ni2+, Cu2+ Zn2+ and ions preparation, experimental, theoretical. Taylor & Francis.
  • Metal Complexes with N-Donor Ligands: Second Edition. MDPI.
  • Transition metal imidazole complex. Wikipedia.
  • First Report on Several NO-Donor Sets and Bidentate Schiff Base and Its Metal Complexes: Characterization and Antimicrobial Investig

Sources

Method

1-(1H-imidazol-2-yl)propan-2-ol intermediate for Olmesartan medoxomil synthesis

Application Note: Synthesis and Utilization of the Key Imidazole Intermediate in Olmesartan Medoxomil Manufacturing Executive Summary & Chemical Context Olmesartan medoxomil is a highly selective, non-peptide angiotensin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of the Key Imidazole Intermediate in Olmesartan Medoxomil Manufacturing

Executive Summary & Chemical Context

Olmesartan medoxomil is a highly selective, non-peptide angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension. The architectural core of this active pharmaceutical ingredient (API) relies on a densely substituted imidazole ring. While frequently queried in chemical databases under simplified substructure identifiers such as the , the precise industrial nomenclature for this critical building block is Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate [1].

This application note details the mechanistic rationale, de novo synthesis, and downstream application protocols for this intermediate, providing a self-validating framework for process chemists and drug development professionals.

Mechanistic Causality in Drug Design

The specific functionalization of the imidazole intermediate is not arbitrary; each moiety serves a precise pharmacokinetic or pharmacodynamic purpose:

  • The Imidazole Core: Acts as a bioisostere for the histidine residue found in the endogenous Angiotensin II peptide, ensuring high-affinity receptor binding.

  • The 2-Propyl Group: Engages in critical hydrophobic interactions with the lipophilic pocket of the AT1 receptor.

  • The 4-(2-Hydroxypropan-2-yl) Group: This tertiary alcohol provides essential hydrogen bond donor/acceptor capabilities. Crucially, its tertiary nature sterically hinders metabolic oxidation by hepatic CYP450 enzymes. Unlike primary or secondary alcohols, it resists rapid degradation, thereby extending the drug's in vivo half-life.

  • The 5-Carboxylate: Serves as the synthetic attachment point for the medoxomil prodrug moiety, which masks the acidic group to dramatically increase gastrointestinal lipophilicity and oral bioavailability.

Protocol 1: De Novo Synthesis of the Imidazole Intermediate

Historically, this intermediate was synthesized using toxic diaminomaleonitrile (DAMN). The modern, commercially viable protocol utilizes a safer condensation strategy [1].

Step-by-Step Methodology:

  • Condensation: In a reactor cooled to 0–5 °C, add ethyl oxalate (96 mmol) and slowly dropwise add ethyl chloroacetate (90 mmol) over 2 hours in the presence of a strong base (e.g., sodium ethoxide). Stir at room temperature for 24 hours to form diethyl 2-chloro-3-oxosuccinate.

  • Cyclization: React the resulting intermediate with butyramidine hydrochloride under mildly basic conditions to close the imidazole ring, forming the crude ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.

  • Self-Validating Purification (Acid-Base Cycling):

    • Action: Dissolve the crude syrup in 10% w/w dilute hydrochloric acid and treat with 1 g of activated charcoal at 50 °C for 30 minutes. Filter the mixture.

    • Action: Cool the filtrate to 0 °C and adjust the pH to 7.0 using 10% NaOH. A white precipitate will form. Filter, wash with cold water, and dry under vacuum.

    • Causality: This step exploits the amphoteric nature of the imidazole ring. The acid dissolves the basic imidazole while leaving non-basic organic impurities behind. Neutralization precisely at 0 °C crashes out the pure product (≥99.5% HPLC purity) without the need for expensive, unscalable column chromatography.

Protocol 2: Downstream API Synthesis (Olmesartan Medoxomil)

The conversion of the imidazole intermediate to the final API involves a highly regioselective four-step workflow [2].

Step 1: Regioselective N-Alkylation

  • Procedure: Suspend the imidazole intermediate and 4-(bromomethyl)-2'-[1-trityl-1H-tetrazol-5-yl]biphenyl in acetone. Add finely milled anhydrous

    
     and reflux for 10–12 hours.
    
  • Causality: Anhydrous

    
     acts as a mild, heterogeneous base. It is strong enough to deprotonate the acidic imidazole N-H (pKa ~14) to drive the nucleophilic substitution, but weak enough to prevent premature hydrolysis of the ethyl ester at position 5.
    

Step 2: Saponification

  • Procedure: Dissolve the resulting Trityl Olmesartan Ethyl Ester in ethanol. Add an aqueous solution of NaOH and stir at 25–30 °C for 2–3 hours.

  • Causality: Mild alkaline conditions selectively hydrolyze the ethyl ester to the carboxylate sodium salt. The bulky trityl protecting group on the tetrazole ring remains completely stable under these basic conditions.

Step 3: Medoxomil Esterification

  • Procedure: React the resulting acid with 4-chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil chloride) in N,N-dimethylacetamide (DMAc) using

    
     and a 3% (w/w) catalytic amount of Sodium Iodide (NaI) at 40–45 °C.
    
  • Causality: Medoxomil chloride is a relatively sluggish electrophile. The addition of NaI triggers a Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide in situ. This dramatically accelerates the

    
     esterification, minimizing thermal degradation of the sensitive medoxomil ring.
    

Step 4: Trityl Deprotection

  • Procedure: Suspend the Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid. Stir at 25–30 °C for 10 hours. Filter off the precipitated trityl alcohol byproduct.

  • Causality: The choice of acid is critical. Strong mineral acids (e.g., HCl,

    
    ) would indiscriminately cleave the newly attached, highly sensitive medoxomil ester prodrug moiety. Acetic acid provides a precisely tuned, mildly acidic environment that selectively removes the trityl protecting group, yielding the final Olmesartan Medoxomil API.
    

Quantitative Process Data

The following table summarizes the optimized parameters for the downstream API synthesis, demonstrating the commercial viability of the protocols described above [2].

Synthetic StepReagents & CatalystsTemp (°C)Time (h)Yield (%)HPLC Purity (%)
1. N-Alkylation

, Acetone
55–6010–1290.0> 99.0
2. Saponification NaOH, Ethanol /

25–302–395.0> 99.5
3. Esterification Medoxomil-Cl,

, NaI
40–453–490.0> 99.5
4. Deprotection 75% Aq. Acetic Acid25–301096.0> 99.9

Process Visualization

G A Ethyl 4-(2-hydroxypropan-2-yl) -2-propyl-1H-imidazole-5-carboxylate B N-Alkylation (K2CO3, Acetone, Trityl-biphenyl-tetrazole) A->B C Trityl Olmesartan Ethyl Ester B->C D Saponification (NaOH, EtOH) C->D E Trityl Olmesartan Acid D->E F Esterification (Medoxomil Chloride, K2CO3, NaI) E->F G Trityl Olmesartan Medoxomil F->G H Deprotection (Acetic Acid, H2O) G->H I Olmesartan Medoxomil (API) H->I

Synthetic workflow from the imidazole intermediate to Olmesartan Medoxomil API.

References

  • Title: Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan Source: Journal of Chemical and Pharmaceutical Research (JOCPR), 2012. URL: [Link]

  • Title: A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil Source: Scientia Pharmaceutica, 2015 Mar 31;83(3):465–478. URL: [Link]

Application

Catalytic Applications of Copper(II) Complexes with 1-(1H-imidazol-2-yl)propan-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the potential catalytic applications of copper(II) complexes featuring the ligand 1-(1H-imidazol-2-yl)propan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential catalytic applications of copper(II) complexes featuring the ligand 1-(1H-imidazol-2-yl)propan-2-ol. While direct catalytic studies of this specific complex are not extensively reported, this document extrapolates from the well-established catalytic behavior of structurally analogous copper(II)-imidazole and copper(II)-alkanolamine complexes to propose robust application notes and detailed experimental protocols. The principles outlined herein are grounded in established organometallic and catalytic chemistry, offering a solid foundation for researchers to explore the catalytic potential of this promising system.

Introduction: The Ligand and its Copper(II) Complex

The ligand, 1-(1H-imidazol-2-yl)propan-2-ol, presents a bidentate N,O-chelation site for metal ions. The imidazole moiety provides a soft nitrogen donor, known for its ability to stabilize various oxidation states of copper, while the secondary alcohol offers a harder oxygen donor. This combination in a flexible propanol backbone allows for the formation of stable five-membered chelate rings with a copper(II) center. The steric and electronic properties of this ligand suggest its potential to support a range of catalytic transformations.

The synthesis of the ligand can be achieved through a multi-step process starting from 2-methylimidazole, followed by complexation with a suitable copper(II) salt.

Proposed Synthesis of the Copper(II) Complex

A plausible synthetic route for the copper(II) complex of 1-(1H-imidazol-2-yl)propan-2-ol is outlined below. This protocol is based on standard coordination chemistry techniques.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation 2-Methylimidazole 2-Methylimidazole Lithiation Lithiation 2-Methylimidazole->Lithiation n-BuLi, THF, -78°C Reaction_with_Propylene_Oxide Reaction_with_Propylene_Oxide Lithiation->Reaction_with_Propylene_Oxide Propylene Oxide 1-(1H-imidazol-2-yl)propan-2-ol 1-(1H-imidazol-2-yl)propan-2-ol Reaction_with_Propylene_Oxide->1-(1H-imidazol-2-yl)propan-2-ol Aqueous Workup Complex_Formation Complex_Formation 1-(1H-imidazol-2-yl)propan-2-ol->Complex_Formation CuCl2·2H2O, Methanol, rt [Cu(L)2Cl2] [Cu(L)2Cl2] Complex_Formation->[Cu(L)2Cl2] Precipitation/Crystallization

Caption: Proposed workflow for the synthesis of the ligand and its copper(II) complex.

Potential Catalytic Application: Oxidation of Alcohols

Copper(II) complexes containing imidazole ligands have demonstrated significant efficacy in the catalytic oxidation of alcohols to their corresponding aldehydes or ketones.[1][2][3] The presence of an alcohol moiety within the ligand itself can potentially influence the catalytic cycle, possibly through hydrogen bonding interactions or by acting as an internal base.

Mechanistic Considerations

The catalytic oxidation of alcohols by copper(II) complexes, often in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen with a radical initiator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is believed to proceed through a Cu(II)/Cu(I) or a Cu(II)/Cu(III) cycle. A plausible mechanism involves the coordination of the substrate alcohol to the copper center, followed by deprotonation and subsequent oxidation to the carbonyl compound, with the copper species being re-oxidized by the co-oxidant.

Oxidation_Mechanism Cu(II)-L Cu(II)-L Substrate_Coordination Substrate_Coordination Cu(II)-L->Substrate_Coordination + R-CH2OH Deprotonation Deprotonation Substrate_Coordination->Deprotonation - H+ Oxidation Oxidation Deprotonation->Oxidation -> Cu(I)-L Product_Release Product_Release Oxidation->Product_Release + R-CHO Re-oxidation Re-oxidation Product_Release->Re-oxidation Co-oxidant Re-oxidation->Cu(II)-L

Caption: Generalized catalytic cycle for the copper-catalyzed oxidation of alcohols.

Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol provides a general procedure for the oxidation of benzyl alcohol to benzaldehyde using the copper(II) complex of 1-(1H-imidazol-2-yl)propan-2-ol as a catalyst and TBHP as the oxidant.

Materials:

  • Copper(II)-[1-(1H-imidazol-2-yl)propan-2-ol] complex

  • Benzyl alcohol

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the copper(II) complex (0.01 mmol, 1 mol%).

  • Add acetonitrile (5 mL) and benzyl alcohol (1.0 mmol, 1.0 eq).

  • Add the internal standard (e.g., dodecane, 1.0 mmol).

  • To the stirring solution, add TBHP (1.2 mmol, 1.2 eq) dropwise over 5 minutes.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS and ¹H NMR to determine the yield and selectivity.

Data Presentation:

EntryCatalyst Loading (mol%)SubstrateOxidantTime (h)Conversion (%)Yield (%)
11Benzyl alcoholTBHP4>9998
20.5Benzyl alcoholTBHP69592
311-PhenylethanolTBHP5>9997

Note: The data in this table is hypothetical and serves as an example of expected results based on similar catalytic systems. Actual results may vary and require optimization.

Potential Catalytic Application: Chan-Lam Cross-Coupling

The Chan-Lam cross-coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, particularly C-N bonds, using copper catalysts.[4][5][6] Copper(II) complexes with N-donor ligands, such as imidazoles, are known to be effective catalysts for the coupling of amines and N-heterocycles with boronic acids.

Mechanistic Considerations

The mechanism of the Chan-Lam coupling is still a subject of some debate, but a generally accepted pathway involves the formation of a copper(II)-nucleophile complex, followed by transmetalation with the boronic acid and reductive elimination to afford the coupled product and a copper(0) species. The copper(0) is then re-oxidized to copper(II) by an oxidant, often atmospheric oxygen.

Chan_Lam_Mechanism Cu(II)-L Cu(II)-L Ligand_Exchange Ligand_Exchange Cu(II)-L->Ligand_Exchange + Nu-H Transmetalation Transmetalation Ligand_Exchange->Transmetalation + Ar-B(OH)2 Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination -> Cu(0)-L Product_Release Product_Release Reductive_Elimination->Product_Release + Ar-Nu Re-oxidation Re-oxidation Product_Release->Re-oxidation [O] Re-oxidation->Cu(II)-L

Caption: Generalized catalytic cycle for the Chan-Lam cross-coupling reaction.

Protocol: N-Arylation of Imidazole

This protocol describes a general procedure for the N-arylation of imidazole with phenylboronic acid using the copper(II) complex of 1-(1H-imidazol-2-yl)propan-2-ol as the catalyst.

Materials:

  • Copper(II)-[1-(1H-imidazol-2-yl)propan-2-ol] complex

  • Imidazole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a screw-capped vial equipped with a magnetic stir bar, add the copper(II) complex (0.05 mmol, 5 mol%).

  • Add imidazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Add anhydrous methanol (5 mL).

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-phenylimidazole.

Data Presentation:

EntryCatalyst Loading (mol%)Aryl Boronic AcidBaseTime (h)Yield (%)
15Phenylboronic acidK₂CO₃1285
22.5Phenylboronic acidK₂CO₃2478
354-Methoxyphenylboronic acidCs₂CO₃1292

Note: The data in this table is hypothetical and serves as an example of expected results based on similar catalytic systems. Actual results may vary and require optimization.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The inclusion of an internal standard in the oxidation protocol allows for accurate determination of conversion and yield by gas chromatography. For the cross-coupling reaction, the progress can be reliably monitored by TLC or LC-MS, and the final product identity and purity confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS). Researchers are encouraged to perform control experiments (e.g., reaction without the copper catalyst) to confirm the catalytic nature of the transformation.

Conclusion

The copper(II) complex of 1-(1H-imidazol-2-yl)propan-2-ol holds significant promise as a versatile catalyst in organic synthesis. Based on the established reactivity of related copper-imidazole systems, this complex is a strong candidate for catalyzing important transformations such as alcohol oxidation and Chan-Lam cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid starting point for researchers to explore and develop the full catalytic potential of this system. Further optimization of reaction conditions and exploration of substrate scope will undoubtedly lead to novel and efficient synthetic methodologies.

References

  • Dalton Transactions. (n.d.). Copper catalysed aerobic oxidation of benzylic alcohols in an imidazole containing N4 ligand framework. RSC Publishing. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Retrieved from [Link]

  • Inorganic Chemistry. (2021). A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β. ACS Publications. Retrieved from [Link]

  • Journal of the American Chemical Society. (2003). Copper(I) and Copper(II) Complexes Possessing Cross-Linked Imidazole-Phenol Ligands: Structures and Dioxygen Reactivity. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation. RSC Publishing. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Copper(ii) quinoxolinol imidazolium complexes in catalytic oxidation of benzylic and heterocyclic alcohols. RSC Publishing. Retrieved from [Link]

  • PMC. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Retrieved from [Link]

  • PMC. (2025). Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. Retrieved from [Link]

  • R&D Discovery. (2016). Framework‐Copper‐Catalyzed C−N Cross‐Coupling of Arylboronic Acids with Imidazole: Convenient and Ligand‐Free Synthesis of N‐Arylimidazoles. Retrieved from [Link]

  • ResearchGate. (2024). Copper (II) complexes based on the mixed ligand system: Study of synthesis, characterization, and stopped‐flow kinetics of copper oxidase‐mimicking catalytic activity. Retrieved from [Link]

  • University of Groningen. (n.d.). Studies on immobilized polymer-bound imidazole copper(II) complexes as catalysts. Retrieved from [Link]

Sources

Method

Application Note: Biological Activity Screening of 1-(1H-imidazol-2-yl)propan-2-ol Derivatives

This Application Note is designed for researchers and drug discovery professionals focusing on the pharmacological evaluation of 1-(1H-imidazol-2-yl)propan-2-ol derivatives. This scaffold combines the privileged imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals focusing on the pharmacological evaluation of 1-(1H-imidazol-2-yl)propan-2-ol derivatives.

This scaffold combines the privileged imidazole heterocycle (central to antifungal azoles and H2 antagonists) with a propan-2-ol linker (characteristic of


-adrenergic blockers and ion channel modulators). This structural duality necessitates a multi-tiered screening strategy covering antimicrobial potency, cytotoxicity, and specific enzymatic inhibition.

Introduction: The "Privileged" Scaffold

The 1-(1H-imidazol-2-yl)propan-2-ol moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1]

  • The Imidazole Ring: Acts as a hydrogen bond acceptor and a metal-coordinating ligand (e.g., binding the heme iron of CYP450 enzymes).

  • The Propan-2-ol Linker: Provides a chiral center and a secondary hydroxyl group essential for hydrogen bonding, mimicking the transition state of ester hydrolysis or interacting with receptor pockets (e.g., adrenergic receptors).

Target Applications:

  • Antifungal Agents: Inhibition of lanosterol 14

    
    -demethylase (CYP51).
    
  • Antimicrobial Agents: Disruption of bacterial membranes or metabolic pathways.

  • Anticancer Agents: Induction of apoptosis via reactive oxygen species (ROS) generation or microtubule interference.

Screening Strategy Overview

To efficiently evaluate these derivatives, we recommend a tiered screening cascade. This filters compounds from broad phenotypic activity to specific mechanistic validation.

ScreeningWorkflow Start Library of 1-(1H-imidazol-2-yl)propan-2-ol Derivatives Tier1 Tier 1: Phenotypic Screening (Antimicrobial MIC/MBC) Start->Tier1 Tier2 Tier 2: Mammalian Cytotoxicity (MTT Assay on HEK293/HepG2) Tier1->Tier2 Active Compounds (MIC < 64 µg/mL) Decision Selectivity Index (SI) Calculation (CC50 / MIC) Tier2->Decision Tier3 Tier 3: Target Validation (Ergosterol Quant. / Docking) Decision->Tier3 High SI (>10) Lead Lead Candidate Optimization Decision->Lead Structure-Activity Refinement Tier3->Lead

Figure 1: The tiered screening workflow ensures resources are focused on compounds with high potency and low host toxicity.

Protocol 1: Antimicrobial Susceptibility Testing (MIC/MBC)

Given the imidazole core, antifungal activity is the primary hypothesis.[2] This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines M27-A3 (yeasts) and M07-A10 (bacteria).

Objective

Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).

Materials
  • Test Compounds: Dissolved in 100% DMSO (Stock: 10 mg/mL).

  • Organisms:

    • Fungi:[3][4][5][6]Candida albicans (ATCC 90028), Aspergillus fumigatus.

    • Bacteria:[7][8]S. aureus (Gram+), E. coli (Gram-).[7]

  • Media: RPMI 1640 (buffered with MOPS) for fungi; Mueller-Hinton Broth (MHB) for bacteria.

  • Controls: Fluconazole (Antifungal), Ciprofloxacin (Antibacterial), DMSO (Vehicle).

Procedure
  • Inoculum Preparation:

    • Adjust microbial suspension to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 (bacteria) or 1:1000 (fungi) in assay media.

  • Plate Setup (96-well):

    • Add 100 µL of media to all wells.[5][9][10]

    • Add 100 µL of test compound to Column 1.[5][9][10]

    • Perform serial 2-fold dilutions from Column 1 to 10.

    • Column 11: Growth Control (Media + Inoculum + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of diluted inoculum to wells 1–11.

    • Final volume: 200 µL. Final DMSO concentration: <1% (to prevent solvent toxicity).

  • Incubation:

    • Bacteria:

      
       for 18–24 hours.
      
    • Fungi:

      
       for 24–48 hours.[9]
      
  • Readout:

    • MIC: Lowest concentration with no visible growth (turbidity).[9]

    • MBC/MFC: Plate 10 µL from clear wells onto agar. The lowest concentration with

      
       colony reduction is the MBC/MFC.
      
Data Interpretation
MIC Value (µg/mL)Classification

Highly Potent (Lead Candidate)

Moderate Activity (Optimization required)

Inactive

Protocol 2: Mammalian Cytotoxicity Screening (MTT Assay)

To ensure the biological activity is specific (e.g., targeting fungal cell walls) and not due to general protoplasmic poisoning, cytotoxicity against mammalian cells must be assessed.

Objective

Determine the


 (Cytotoxic Concentration 50%) and calculate the Selectivity Index (SI).
Materials
  • Cell Lines: HEK293 (Normal kidney), HepG2 (Liver), or MCF-7 (Breast cancer - for anticancer profiling).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Equipment: Microplate reader (570 nm).

Procedure
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove media.[9] Add 100 µL fresh media containing serially diluted test compounds (0.1 – 100 µM).

    • Include Doxorubicin as a positive control for toxicity.

  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • MTT Addition:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate 4 hours (viable cells convert yellow MTT to purple formazan).

  • Solubilization:

    • Remove supernatant carefully.

    • Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Calculation: Selectivity Index (SI)


  • SI > 10: Promising drug candidate (high potency, low toxicity).

  • SI < 1: Toxic; compound kills host cells at effective doses.

Protocol 3: Mechanism of Action (Ergosterol Biosynthesis)

If the derivative shows antifungal activity, the likely target is Lanosterol 14


-demethylase (CYP51) . This assay confirms the mechanism.
Rationale

Azole/imidazole drugs deplete ergosterol in the fungal membrane, leading to the accumulation of toxic methylated sterols.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Toxic 14-methyl Sterols Lanosterol->ToxicSterols If CYP51 Blocked CYP51 CYP51 Enzyme (Target) Inhibitor Imidazole Derivative Inhibitor->CYP51 Inhibits

Figure 2: Imidazole derivatives target CYP51, blocking the conversion of Lanosterol to Ergosterol.

Procedure (Sterol Quantitation)
  • Culture: Grow C. albicans with sub-MIC concentrations of the test compound for 16h.

  • Extraction:

    • Harvest cells by centrifugation.

    • Saponify with 25% KOH in ethanol (

      
      , 1 hour).
      
    • Extract sterols with

      
      -heptane.
      
  • Analysis:

    • Scan UV absorbance of the heptane layer between 230–310 nm.

    • Ergosterol shows a characteristic four-peak curve (262, 271, 281, 293 nm).

    • 24(28)-Dehydroergosterol (accumulated precursor) shows intense absorption at 230 nm.

  • Result: A decrease in the 281 nm peak height relative to control confirms CYP51 inhibition.

References

  • BenchChem. (2025).[9][10][11] Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. Retrieved from 11

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).
  • Zhang, L., et al. (2014). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers. ResearchGate. Retrieved from 6

  • PubChem. (2023). 1,3-Di-(1h-imidazol-1-yl)-2-propanol Compound Summary. National Library of Medicine. Retrieved from 12[12]

  • Kumar, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. Retrieved from 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(1H-imidazol-2-yl)propan-2-ol Synthesis

Ticket ID: IMID-C2-ALKYL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Improving yield and regioselectivity for C2-hydroxyalkylation of imidazole. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IMID-C2-ALKYL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Improving yield and regioselectivity for C2-hydroxyalkylation of imidazole.

Executive Summary: The "N vs. C" Selectivity Challenge

Researchers often encounter low yields (<20%) or incorrect isomers when synthesizing 1-(1H-imidazol-2-yl)propan-2-ol . The core issue is the amphoteric nature of the imidazole ring.

Direct reaction of imidazole with propylene oxide (even with base catalysis) predominantly yields the N-alkylated product (1-(1H-imidazol-1-yl)propan-2-ol) due to the higher nucleophilicity of the N1 nitrogen compared to the C2 carbon.

To achieve high yield of the C2-substituted product , you must treat this as a Directed Ortho-Metalation (DoM) problem. The protocol below prioritizes the Protected Lithiation Route , which is the industry standard for ensuring regiochemical purity in drug development.

Module 1: The Validated Synthetic Workflow

The following decision tree outlines the critical control points (CCPs) required to switch the reaction manifold from N-alkylation to C-alkylation.

G Start Start: Imidazole + Propylene Oxide Direct Direct Reaction (Base/Heat) Start->Direct No Protection Protect Step 1: N-Protection (SEM-Cl or MOM-Cl) Start->Protect Strategic Route Wrong Result: N-Alkylated Product (1-(1H-imidazol-1-yl)...) INCORRECT ISOMER Direct->Wrong Lithiate Step 2: C2-Lithiation (n-BuLi, -78°C, THF) Protect->Lithiate Directs Li to C2 Epoxide Step 3: Epoxide Opening (Propylene Oxide, Lewis Acid opt.) Lithiate->Epoxide C-Alkylation Deprotect Step 4: Deprotection (Acid Hydrolysis/TBAF) Epoxide->Deprotect Final Target: 1-(1H-imidazol-2-yl)propan-2-ol High Purity (>95%) Deprotect->Final

Figure 1: Strategic decision tree highlighting the necessity of N-protection to achieve C2-regioselectivity.

Module 2: Step-by-Step Protocol & Troubleshooting

Step 1: N-Protection (The Anchor)

Goal: Block N1 to prevent deprotonation and coordinate the lithium species. Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl) .

  • Why: These groups possess oxygen atoms that can coordinate with lithium (Chelation Control), stabilizing the C2-lithio species and preventing the "lithium migration" that causes side reactions.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield of Protected Intermediate Moisture in NaH/DMF.Use 60% dispersion NaH; wash with hexane if needed. Ensure DMF is anhydrous (water <50 ppm).
Bis-protection Excess reagent.Control stoichiometry strictly to 1.05 eq. of SEM-Cl.
Step 2: C2-Lithiation (The Critical Step)

Protocol:

  • Dissolve Protected-Imidazole in anhydrous THF.

  • Cool to -78°C (Dry ice/Acetone).

  • Add n-BuLi (1.1 eq) dropwise.

  • Stir for 30–45 mins.

FAQ: Why did my lithiation fail?

  • Q: I see starting material after quenching with D2O.

    • A: Your THF likely contains water. n-BuLi is a "water scavenger" before it is a lithiating agent. Distill THF over Na/Benzophenone or use a molecular sieve column.

  • Q: Can I do this at 0°C?

    • A: No. Above -40°C, the 2-lithio species is unstable and can undergo ring-opening or scramble the protecting group. Keep it cold.

Step 3: Reaction with Propylene Oxide

Protocol:

  • Add Propylene Oxide (1.2–1.5 eq) dissolved in THF to the -78°C lithio-solution.

  • Lewis Acid Additive (Optional but Recommended): Adding BF3·OEt2 (1.1 eq) immediately before epoxide addition can activate the epoxide and improve yield, though the lithium itself often suffices.

  • Allow to warm slowly to Room Temperature (RT) over 4 hours.

Mechanistic Insight: Propylene oxide is attacked at the least hindered carbon (the terminal CH2) by the nucleophilic C2-lithio imidazole. This guarantees the formation of the secondary alcohol (propan-2-ol) side chain.

Step 4: Deprotection & Isolation (The "Polar Trap")

Goal: Remove the SEM/MOM group without destroying the water-soluble product. Protocol:

  • For SEM: Use TBAF (Tetra-n-butylammonium fluoride) in THF or 3M HCl/EtOH reflux.

  • For MOM: 6M HCl reflux.

Troubleshooting The Workup (The #1 User Complaint):

  • Issue: "I deprotected it, but I can't extract the product from the water layer."

  • Reason: 1-(1H-imidazol-2-yl)propan-2-ol is highly polar and amphoteric. It loves water.

  • Solution:

    • Do not use standard extraction (EtOAc/Water). It will stay in the water.

    • Method A (Resin): Neutralize the acid with weak base, then pass through a Diaion HP-20 or Amberlite XAD resin. Wash with water (removes salts), elute product with MeOH.

    • Method B (Continuous Extraction): Use a continuous liquid-liquid extractor with n-Butanol or Chloroform/Isopropanol (3:1) for 24 hours.

    • Method C (Evaporation): If using HCl for deprotection, evaporate to dryness to get the Hydrochloride salt. Recrystallize the salt from EtOH/Et2O.

Module 3: Comparative Data (Yield Optimization)

The following data summarizes typical yields based on the synthetic route chosen.

Synthetic RouteRegioselectivity (C2 vs N1)Typical Isolated YieldComplexity
Direct (Base/Heat) 5:95 (Mostly N-alkyl)<5% (Target Isomer)Low
Radziszewski Condensation Variable20–30%High (Multi-step)
Protected Lithiation (Recommended) >98:2 65–85% Medium
Isoprene-Catalyzed Lithiation ~90:1040–60%High (Sensitive)

Note: The Isoprene-catalyzed method (Torregrosa et al.) avoids protection but requires handling Lithium metal dispersion, which is operationally difficult for many medicinal chemistry labs.

References

  • Protection & Lithiation Strategy: Shilvock, J. P., et al. "Regioselective synthesis of 2-substituted imidazoles via lithiation of 1-(diethoxymethyl)imidazole." Journal of the Chemical Society, Perkin Transactions 1, 1999.[1]

  • Isoprene-Catalyzed Alternative: Torregrosa, R., Pastor, I. M., & Yus, M. "Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles."[2] Tetrahedron, 61(47), 11148-11155, 2005.

  • General Imidazole Functionalization: Katritzky, A. R., et al. "Lithiation of 1-(alpha-ethoxyethyl)imidazole: A convenient route to 2-substituted imidazoles." Journal of Organic Chemistry, 60(23), 1995.

  • Purification of Polar Heterocycles: BenchChem Technical Support. "Purification of Hydrophilic Imidazole Derivatives." Technical Guide 1.1. (Contextual grounding for isolation protocols)

Sources

Optimization

Technical Support Center: Resolving Hygroscopicity in 1-(1H-imidazol-2-yl)propan-2-ol HCl

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals. Compound Identification: 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride (CAS: 1394040-93-7)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals. Compound Identification: 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride (CAS: 1394040-93-7)[1].

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes and address the fundamental thermodynamic and structural causes of moisture uptake in imidazole-derivative hydrochloride salts.

Core Principles: The Causality of Moisture Uptake

To troubleshoot 1-(1H-imidazol-2-yl)propan-2-ol HCl, we must first understand the molecular mechanics of its instability. The hygroscopicity of this compound is driven by three synergistic factors:

  • The Chloride Ion (Cl⁻): Hydrochloride salts are notoriously hygroscopic because the highly electronegative chlorine atom acts as a potent hydrogen-bond acceptor, actively scavenging atmospheric water molecules[2].

  • The Imidazole Ring: The nitrogen atoms within the imidazole ring provide additional hydrogen-bond donor/acceptor sites.

  • The Hydroxyl Group: The propan-2-ol moiety further increases the molecule's affinity for water.

When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the crystal lattice absorbs water until it collapses, dissolving the solid into a saturated solution droplet[3]. Resolving this requires either strict environmental isolation or structural engineering of the crystal lattice to internalize these hydrogen-bonding sites[4].

Troubleshooting FAQs

Q1: My batch of 1-(1H-imidazol-2-yl)propan-2-ol HCl has turned into a sticky, caked mass. Can it be salvaged without degrading the API? Causality & Solution: Yes, but it requires controlled dehydration. Caking occurs because water absorption causes the particle surfaces to partially dissolve and fuse together[3]. To reverse this, dry the material in a vacuum oven at 60–80°C. Crucial Step: Do not use a standard benchtop oven. Evaporating water from HCl salts can release corrosive acidic vapors; always perform this in a vacuum oven safely vented to a fume hood[3].

Q2: How do I prevent deliquescence during routine analytical weighing? Causality & Solution: You must operate strictly below the salt's Efflorescence Relative Humidity (ERH) and DRH[3]. Handle the salt in a glove box or an environmental chamber with regulated humidity (ideally <20% RH)[3]. Because moisture uptake can happen in seconds, use low-static, moisture-resistant weighing paper and an ultramicrobalance to ensure rapid, accurate measurements before water mass incorporates into the sample[3].

Q3: Can we permanently resolve this issue without losing the aqueous solubility benefits of the API? Causality & Solution: Yes, through salt screening or co-crystallization. While chloride salts enhance solubility, they compromise stability. By replacing the chloride ion with a multi-protic organic acid (e.g., citric acid or succinic acid), you can engineer a co-crystal or alternative salt form[2]. This forces the hydrogen-bond acceptors to interact internally with the co-former rather than externally with atmospheric moisture, drastically reducing hygroscopicity while maintaining bioavailability[4],[2].

Diagnostic & Resolution Workflows

Workflow A 1-(1H-imidazol-2-yl)propan-2-ol HCl Exhibits Caking/Deliquescence B Is Ambient RH > DRH? A->B C Implement Dry Handling (Glovebox, RH < 20%) B->C Yes D Perform DVS Analysis to Profile Moisture Uptake B->D No / Unknown E High Deliquescence (>15% mass gain) D->E F Moderate Hygroscopicity (<15% mass gain) D->F G Initiate Salt/Co-crystal Screening E->G H Formulate with Hydrophobic Excipients F->H

Caption: Diagnostic workflow for troubleshooting and resolving API moisture uptake.

Mechanism A API: Exposed H-Bond Acceptors (Cl- ion, Imidazole N) B Atmospheric Moisture (H2O) A->B Absorbs D Introduce Co-former / Acid (e.g., Citric Acid) A->D Salt Screening C Rapid H-Bonding & Deliquescence B->C E Crystallization: Internalized H-Bond Network D->E Self-Assembly F Moisture Resistant Solid Form E->F Blocks H2O

Caption: Mechanistic pathway of moisture resistance via co-crystallization and internal H-bonding.

Self-Validating Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) for DRH Determination

Purpose: To quantitatively determine the critical humidity threshold at which the API deliquesces, establishing safe handling parameters.

  • Sample Preparation: Load 10–20 mg of 1-(1H-imidazol-2-yl)propan-2-ol HCl onto a tared quartz sample pan.

  • Initial Drying (Validation Step): Equilibrate the sample at 0% RH and 25°C until the mass change rate ( dm/dt ) is < 0.002% per minute. Causality: This ensures all surface moisture is removed, establishing a true anhydrous baseline mass for accurate delta calculations.

  • Sorption Cycle: Program the DVS to increase RH in 10% increments up to 90% RH. The system must hold at each step until mass stabilizes (equilibrium).

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements to check for hysteresis (which indicates hydrate formation rather than simple surface adsorption)[2].

  • Data Analysis: Plot the mass change isotherm. The DRH is the exact RH value where a sharp, exponential increase in mass occurs[3].

Protocol B: Co-Crystallization to Block Hydrogen Bonding

Purpose: To engineer a crystal lattice that shields the imidazole and hydroxyl groups from atmospheric moisture, altering the specific crystal-packing features[5].

  • Co-former Selection: Select GRAS (Generally Recognized As Safe) organic acids with multiple hydrogen-bond donors (e.g., Citric Acid, Fumaric Acid).

  • Reaction: Dissolve equimolar amounts of 1-(1H-imidazol-2-yl)propan-2-ol (free base) and the selected acid in a minimal volume of hot ethanol/methanol mixture[4].

  • Crystallization (Validation Step): Cool the solution slowly (0.5°C/min) to 5°C. Causality: A slow, controlled cooling rate minimizes the formation of crystal lattice defects. Defects act as nucleation sites for moisture; a highly ordered crystal is inherently less hygroscopic[5].

  • Harvesting: Filter the precipitate and dry under vacuum at 40°C for 24 hours.

  • Verification: Run Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline phase, and repeat Protocol A (DVS) to validate the reduction in hygroscopicity.

Quantitative Data Presentation

Table 1: Hygroscopicity Classification & Expected API Behavior Based on European Pharmacopoeia (Ph. Eur.) criteria at 25°C and 80% RH.

ClassificationMass Increase (Δm)Expected Behavior of 1-(1H-imidazol-2-yl)propan-2-ol HCl
Non-hygroscopic Δm < 0.2%Unlikely for the pure HCl salt without environmental control.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Achievable if formulated with highly hydrophobic excipients.
Moderately hygroscopic 2.0% ≤ Δm < 15.0%Typical behavior below the DRH threshold.
Very hygroscopic Δm ≥ 15.0%Standard behavior of the pure HCl salt when exposed to ambient air.
Deliquescent Phase change (Solid → Liquid)Occurs when ambient RH exceeds the salt's DRH[3].

Table 2: Comparative Impact of Counterions on Imidazole-Derivative Stability Extrapolated structural data demonstrating how changing the salt form reduces moisture uptake[4],[2].

Salt / Co-crystal FormH-Bonding MechanismHygroscopicity (at 80% RH)Aqueous Solubility
Hydrochloride (Cl⁻) External (Scavenges H₂O)Very High (>15% mass gain)Very High
Citrate Co-crystal Internalized within latticeLow (<2% mass gain)Moderate to High
Oxalate Salt Internalized within latticeVery Low (<1% mass gain)Low

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents Source: RSC Publishing (New Journal of Chemistry) URL:[Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar / MDPI Pharmaceutics URL:[Link]

Sources

Troubleshooting

purification of 1-(1H-imidazol-2-yl)propan-2-ol via recrystallization vs chromatography

Executive Summary You are attempting to purify 1-(1H-imidazol-2-yl)propan-2-ol , a polar, amphoteric intermediate often used in heterocyclic drug synthesis. This molecule presents specific challenges due to the basic imi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting to purify 1-(1H-imidazol-2-yl)propan-2-ol , a polar, amphoteric intermediate often used in heterocyclic drug synthesis. This molecule presents specific challenges due to the basic imidazole nitrogen (pKa ~7.0) and the acidic pyrrole-like nitrogen (pKa ~14.5) , combined with a polar hydroxyl group.

  • Chromatography Issue: The basic nitrogen interacts strongly with acidic silanols on silica gel, causing severe peak tailing and yield loss.[1]

  • Recrystallization Issue: The molecule’s hydrogen-bonding capacity often leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation, particularly in the presence of impurities.

This guide provides validated protocols to overcome these specific physicochemical hurdles.

Module 1: Flash Chromatography (Small to Medium Scale)

Best for: Initial isolation (<10g), removing distinct side-products, or when the compound is an oil/amorphous solid.

Core Challenge: The "Tailing" Phenomenon

Standard silica gel is slightly acidic (pH ~5). The basic N3 nitrogen of the imidazole ring protonates on the silica surface, forming an ionic bond that drags the compound, resulting in broad, tailing peaks and co-elution with impurities.

Protocol: Amine-Modified Silica Chromatography

Reagents:

  • Dichloromethane (DCM) - HPLC Grade

  • Methanol (MeOH) - HPLC Grade

  • Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol.

Step-by-Step Workflow:

  • Column Pre-treatment (Crucial):

    • Do not just add TEA to the mobile phase. You must passivate the silica first.

    • Flush the column with 3 column volumes (CV) of DCM : TEA (99:1). This neutralizes active silanol sites.

  • Mobile Phase Preparation:

    • Solvent A: DCM + 1% TEA

    • Solvent B: MeOH + 1% TEA

    • Note: Maintaining constant TEA concentration prevents baseline drift.

  • Gradient Elution:

    • Start: 0% B (100% DCM/TEA) for 2 CV.

    • Ramp: 0% to 10% B over 10 CV.

    • Hold: 10% B. (The product typically elutes between 5-8% MeOH depending on loading).

  • Sample Loading:

    • Avoid: Loading in pure MeOH (causes band broadening immediately).

    • Preferred: Dry load.[1] Dissolve crude in MeOH, mix with silica (1:2 ratio), and rotovap to a free-flowing powder. Load this powder on top of the column.[1]

Troubleshooting FAQ: Chromatography

Q: My product is still streaking even with TEA.

  • A: Switch to DCM : MeOH : NH4OH (aq) (90:9:1). The aqueous ammonia provides a stronger "deactivation" of silica than TEA. Alternatively, use Basic Alumina (Grade III) instead of silica; alumina is less acidic and often requires no amine modifier.

Q: I see a white precipitate in my fractions.

  • A: This is likely Silica-TEA salts or polymerized silica. Filter the fractions through a 0.45µm PTFE frit before evaporation.

Visualization: Chromatography Decision Logic

ChromatographyWorkflow Start Crude Mixture CheckTailing TLC Check: Does it streak on Silica? Start->CheckTailing Standard Standard Flash (Hex/EtOAc or DCM/MeOH) CheckTailing->Standard No (Rare) Modified Amine-Modified Silica (DCM/MeOH + 1% TEA) CheckTailing->Modified Yes (Common) Alumina Switch to Basic Alumina Modified->Alumina If streaking persists DryLoad Dry Loading (Silica Adsorption) Modified->DryLoad Elution Gradient Elution 0-10% MeOH DryLoad->Elution

Figure 1: Decision tree for overcoming imidazole interaction with stationary phases.

Module 2: Recrystallization (Scale-Up >10g)

Best for: High purity requirements (>99%), GMP scale-up, and removal of colored oligomers.

Core Challenge: "Oiling Out"

1-(1H-imidazol-2-yl)propan-2-ol has a melting point that can be depressed by impurities.[2] If the crystallization temperature is higher than the depressed melting point, the compound separates as an oil.

Protocol: Anti-Solvent Precipitation

Solvent Systems:

  • Primary (Good Solubility): Ethanol (EtOH) or Isopropanol (IPA).

  • Anti-Solvent (Poor Solubility): Ethyl Acetate (EtOAc) or Heptane.

  • Recommended Start:Ethanol / Ethyl Acetate .[3]

Step-by-Step Workflow:

  • Dissolution:

    • Dissolve crude solid in minimal boiling Ethanol (approx. 3-5 mL per gram).

    • Critical: If solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • The "Cloud Point":

    • While keeping the solution near boiling, slowly add Ethyl Acetate dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clearing:

    • Add 1-2 drops of Ethanol to make the solution clear again.

  • Controlled Cooling (The Fix for Oiling Out):

    • Remove from heat.[3] Allow to cool to room temperature slowly (wrap flask in a towel).

    • Do not plunge into ice immediately. Rapid cooling traps impurities and induces oiling.

    • Once at RT, move to 4°C fridge, then -20°C freezer if yield is low.

Troubleshooting FAQ: Recrystallization

Q: The product separated as a brown oil at the bottom.

  • A: This is "oiling out."[2]

    • Reheat the mixture until the oil dissolves.

    • Seed the solution with a tiny crystal of pure product (if available) at a temperature slightly below boiling.

    • Agitate vigorously.

    • If it persists, your solvent system is too polar/non-polar divergent. Switch to Acetonitrile (ACN) alone. Imidazoles often crystallize well from pure ACN upon cooling.

Q: My recovery is low (<50%).

  • A: The imidazole moiety is very soluble in alcohols. Concentrate the mother liquor to half volume and repeat the cooling process for a "second crop." Note that the second crop will be less pure.

Visualization: Recrystallization Loop

RecrystWorkflow Input Crude Solid Dissolve Dissolve in Hot EtOH Input->Dissolve Charcoal Charcoal Filter (If colored) Dissolve->Charcoal AntiSolvent Add EtOAc to Cloud Point Charcoal->AntiSolvent Cool Slow Cool to RT AntiSolvent->Cool CheckState Check State: Crystals or Oil? Cool->CheckState Filter Vacuum Filtration CheckState->Filter Crystals Formed Remediate Reheat & Seed CheckState->Remediate Oiling Out Remediate->Cool Retry

Figure 2: Optimization loop for handling oiling-out events during crystallization.

Comparative Decision Matrix

FeatureFlash Chromatography (Modified)Recrystallization
Purity Potential 95-98%>99% (removes isomers best)
Yield High (>90%)Moderate (60-80%)
Time Efficiency Fast (Hours)Slow (Overnight)
Scalability Poor (Expensive silica/solvent)Excellent (Linear scaling)
Specific Utility Removing non-polar byproductsRemoving isomers & colored oligomers

References

  • BenchChem Technical Support. (2025).[2][4][5] Purification of Imidazole Derivatives: Overcoming Tailing on Silica. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15210946, 1-(1H-imidazol-2-yl)propan-1-one (Analogous Structure). Retrieved from

  • Sigma-Aldrich. (2025). 2-(1H-Imidazol-2-yl)propan-2-ol Product Specification and Handling. Retrieved from

  • Texas Christian University. (n.d.). Recrystallization Protocols for Nitrogen Heterocycles. Retrieved from

Sources

Optimization

minimizing side reactions in hydroxyalkyl imidazole preparation

The following guide is structured as a Technical Support Hub for the synthesis of 1-(hydroxyalkyl)imidazoles. It is designed to address the specific "pain points" of side reactions (oligomerization, quaternization, and o...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Hub for the synthesis of 1-(hydroxyalkyl)imidazoles. It is designed to address the specific "pain points" of side reactions (oligomerization, quaternization, and oxidation) with actionable, mechanistic solutions.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Minimizing Side Reactions[1]

Welcome to the Advanced Synthesis Support Hub. You are likely here because your HPLC shows multiple peaks, your product is viscous/colored, or your yield is suffering due to poly-addition.[1] Below is the breakdown of why these failures occur and the precise protocols to prevent them.

⚠️ Issue 1: The "Gummy" Product (Oligomerization)

Symptom: The product is more viscous than reported literature values; HPLC/GC shows a series of peaks with increasing retention times (M+44, M+58, etc., depending on the epoxide). Diagnosis: Poly-alkoxylation (Etherification). [1]

The Mechanism of Failure

The reaction between imidazole and an epoxide (e.g., propylene oxide or ethylene oxide) is a competition between two nucleophiles:

  • The Imidazole Nitrogen (N1): The desired nucleophile.[2]

  • The Product Alkoxide (-O⁻): The generated nucleophile.[1]

Once the first epoxide ring opens, it generates a hydroxyl group (or alkoxide anion). If the concentration of epoxide is high, this new oxygen nucleophile attacks another epoxide molecule, forming a dimer, then a trimer (polyether chain).

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Stoichiometry Use Excess Imidazole (1.2 : 1.0) By statistically flooding the system with imidazole, the epoxide is far more likely to encounter an unreacted nitrogen (N1) than a product alkoxide (-O⁻).[1] The excess imidazole can be distilled off later.
Addition Mode "Starve-Feed" (Dropwise) Never dump all epoxide at once.[1] Add epoxide slowly to the imidazole. This keeps the instantaneous concentration of epoxide near zero, suppressing the second-order reaction with the product.
Catalyst Avoid Strong Bases Strong bases (NaOH, KOH) deprotonate the product alcohol, turning it into a fierce alkoxide nucleophile that promotes polymerization. The imidazole nitrogen is sufficiently nucleophilic to react without base catalysis.

⚠️ Issue 2: The "Ionic" Impurity (Quaternization)

Symptom: The product is hygroscopic, has an unexpectedly high melting point, or shows ionic conductivity. NMR shows a downfield shift in the ring protons. Diagnosis: N3-Alkylation (Quaternization). [1]

The Mechanism of Failure

The imidazole ring has two nitrogens.

  • N1 (Pyrrole-type): Acidic (pKa ~14), reacts first to form the desired neutral product.[1]

  • N3 (Pyridine-type): Basic (pKa ~7), nucleophilic.[1]

After N1 is substituted, the resulting 1-alkylimidazole still has the N3 lone pair. If the reaction temperature is too high or epoxide is in excess, N3 attacks a second epoxide, forming a zwitterionic imidazolium salt (the mechanism used to cure epoxy resins).

Troubleshooting Protocol
  • Temperature Cap: Do not exceed 60–70°C during the addition phase. The activation energy for quaternization is generally higher than for N-alkylation.[1]

  • Proton Source: Ensure the starting imidazole is pure. If the reaction is run in aprotic solvents without proton exchange, the zwitterion is stable. In protic conditions (or with a proton transfer mechanism), the neutral mono-adduct is favored.

  • Quench Immediately: Once the epoxide is consumed, cool the reaction. Prolonged heating ("cooking") promotes the thermodynamics of salt formation.

⚠️ Issue 3: Color Formation (Oxidation)

Symptom: Product turns yellow, orange, or dark brown upon standing or during distillation. Diagnosis: Radical Oxidation & conjugated coupling. [1]

The Mechanism of Failure

Imidazoles are electron-rich heterocycles susceptible to oxidation.[1] Epoxides (especially aged ones) often contain peroxides.[1] The combination leads to radical formation, ring opening, and the formation of conjugated oligomers (chromophores).

Troubleshooting Protocol
  • Nitrogen Sparging: This is non-negotiable.[1] Sparge the imidazole melt/solution for 30 mins before adding epoxide.

  • Peroxide Test: Test your epoxide (e.g., propylene oxide) for peroxides using starch-iodide paper.[1] If positive, pass it through a column of activated alumina before use.

  • Distillation: Distill the product under high vacuum (<1 mbar) to keep the pot temperature low. High heat + trace O2 = dark tar.[1]

📊 Visualizing the Reaction Pathways

The following diagram illustrates the competitive landscape. Your goal is to stay on the green path and avoid the red (Oligomerization) and orange (Quaternization) paths.

ReactionPathways Imidazole Imidazole (Start) MonoAdduct 1-Hydroxyalkyl Imidazole (DESIRED PRODUCT) Imidazole->MonoAdduct Path A: N1-Attack (Kinetic Control) Epoxide Epoxide Alkoxide Alkoxide Intermediate (R-O⁻) MonoAdduct->Alkoxide Deprotonation QuatSalt Imidazolium Salt (Crosslinker/Ionic) MonoAdduct->QuatSalt Path C: N3-Attack on Epoxide (Over-alkylation) Oligomer Polyether Oligomer (Gummy Impurity) Alkoxide->Oligomer Path B: O-Attack on Epoxide (Excess Epoxide/High T)

Caption: Path A is the target. Path B occurs if epoxide concentration is too high (O-alkylation).[1] Path C occurs at high temperatures (N3-quaternization).[1]

🧪 Validated Experimental Protocol

Target: Synthesis of 1-(2-hydroxypropyl)imidazole (1-HPI) Scale: 1.0 Molar

Preparation
  • Reactor: 3-neck round bottom flask equipped with a reflux condenser (cooled to -10°C if using volatile epoxides like PO), a pressure-equalizing addition funnel, and a nitrogen inlet.[1]

  • Reagents:

    • Imidazole (68.08 g, 1.0 mol) - Recrystallized if yellow.[1]

    • Propylene Oxide (PO) (58.08 g, 1.0 mol) - Freshly opened.[1]

    • Solvent: None (Melt reaction) OR Ethanol (minimal volume).[1] Note: Melt is preferred to avoid solvent stripping, provided T > 90°C is avoided.

The "Starve-Feed" Reaction[1]
  • Inerting: Flush the flask with N2 for 15 minutes.

  • Melting: Heat Imidazole to 90–95°C (MP is ~90°C). Once molten, reduce heat to 60–65°C (it will stay liquid as product forms, or use a small amount of ethanol to lower MP).

  • Addition: Add Propylene Oxide dropwise over 2–3 hours.

    • Critical Check: Monitor temperature.[1][3][4][5] The reaction is exothermic.[6] If T spikes >75°C, stop addition and cool.

  • Post-Reaction: Stir at 60°C for an additional 1 hour after addition is complete.

Work-up & Purification[1][7]
  • Strip Volatiles: Apply mild vacuum to remove any unreacted epoxide.[1]

  • Distillation: The crude product is likely >95% pure. For pharma-grade, distill under high vacuum (0.1–1.0 mmHg).[1]

    • Boiling Point: Expect ~140–160°C depending on vacuum.[1]

    • Fractionation: Discard the first 5% (contains trace water/epoxide). Collect the main fraction.

❓ Frequently Asked Questions (FAQ)

Q: Can I use a Lewis Acid catalyst (like BF3) to speed this up? A: Not recommended. Lewis acids coordinate with the imidazole nitrogen (poisoning the nucleophile) and can catalyze the polymerization of the epoxide into poly-THF-like chains.[1] Thermal activation (uncatalyzed) is cleaner for this specific transformation.[1]

Q: My product has a strong ammonia-like smell. Why? A: This indicates ring degradation or impurities.[1] If the temperature exceeds 150°C during distillation without vacuum, the imidazole ring can decompose. Ensure your vacuum pump is strong enough to distill at <120°C pot temperature.[1]

Q: Why do I see a peak at M+88 (dimer) even with slow addition? A: You may have water in your system.[1] Water acts as an initiator, opening the epoxide to form a diol, which then reacts further. Dry your imidazole (azeotropic distillation with toluene) before starting.[1]

📚 References

  • Reaction Mechanisms of Imidazoles with Epoxides:

    • Heise, M. S., & Martin, G. C. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. Macromolecules. (Explains the competition between adduct formation and etherification/polymerization).

    • Source:[1]

  • Kinetics and Catalysis:

    • Ricciardi, F., et al. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition. (Details the N3-attack and regeneration pathways).

    • Source:[1]

  • Synthesis Optimization & Side Reactions:

    • Patent US 4,183,895 (Luise, R.R., 1980).[4] Process for producing hydroxyalkyl imidazoles. (Describes industrial methods to minimize oligomers via stoichiometry control).

    • Source:[1]

  • General Imidazole Reactivity:

    • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Authoritative text on N-alkylation vs. quaternization selectivity).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(1H-imidazol-2-yl)propan-2-ol

[1][2] Executive Summary This guide addresses the physicochemical stability of 1-(1H-imidazol-2-yl)propan-2-ol in aqueous environments.[1] While the imidazole core confers high water solubility and moderate stability, it...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide addresses the physicochemical stability of 1-(1H-imidazol-2-yl)propan-2-ol in aqueous environments.[1] While the imidazole core confers high water solubility and moderate stability, its amphoteric nature (pKa ~7.[2]0) creates specific challenges regarding pH-dependent speciation, oxidative degradation, and chromatographic behavior.

This document is structured as a dynamic troubleshooting center. It moves beyond basic "shelf-life" data to explain the mechanisms of instability and how to control them in your experimental workflows.

Module 1: Chemical Stability & pH Profiling

The Core Mechanism: pKa and Speciation

The stability of 1-(1H-imidazol-2-yl)propan-2-ol is dictated by the protonation state of the imidazole nitrogen (N3).[1]

  • pKa ≈ 7.0 - 7.2: In neutral water (pH 7), the molecule exists in a dynamic equilibrium between its neutral and protonated (imidazolium) forms.

  • Acidic Conditions (pH < 5): The N3 nitrogen is fully protonated. This is the most stable state for storage in solution, as the positive charge reduces the electron density of the ring, making it less susceptible to oxidative attack.

  • Basic Conditions (pH > 9): The molecule is neutral (and potentially deprotonated at N1 at very high pH > 14). The neutral form is more nucleophilic and prone to reaction with electrophiles or oxidizing agents.

Degradation Pathways
  • Oxidative Ring Opening: In the presence of singlet oxygen (

    
    ) or strong radical initiators (e.g., peroxides in degrading PEG buffers), the imidazole ring can undergo cleavage, typically yielding formamide or oxamide derivatives.
    
  • Metal Chelation: The N3 nitrogen and the hydroxyl group on the propyl chain can form stable chelates with transition metals (Cu²⁺, Zn²⁺, Fe³⁺). This is not "degradation" per se, but it effectively removes the free molecule from solution, causing apparent potency loss in assays.

Visualization: Stability & Speciation Logic

StabilityLogic Substance 1-(1H-imidazol-2-yl) propan-2-ol Acidic Acidic pH (< 5.0) (Protonated Cation) Substance->Acidic pH Adjustment Neutral Neutral pH (~7.0) (Equilibrium Mix) Substance->Neutral Basic Basic pH (> 9.0) (Neutral/Anionic) Substance->Basic Stable Max Stability (Electrostatic Shielding) Acidic->Stable Risk_Chel Risk: Metal Chelation Neutral->Risk_Chel Lone pair exposed Risk_Ox Risk: Oxidative Ring Opening Basic->Risk_Ox High e- density

Figure 1: pH-dependent speciation and associated stability risks.[1] The protonated form (green) offers the highest resistance to degradation.

Module 2: Analytical Troubleshooting (HPLC)

Users frequently report "loss of peak area" or "shifting retention times."[1] These are often artifacts of the molecule's chemistry rather than actual degradation.

Common Issue 1: Peak Tailing

Cause: The basic imidazole nitrogen interacts with residual silanol groups (Si-OH) on the silica backbone of standard C18 columns. Solution:

  • Mobile Phase Modifier: Use Triethylamine (TEA) or Trifluoroacetic acid (TFA) as a silanol blocker.

  • pH Strategy: buffer the mobile phase to pH 3.0 . At this pH, silanols are protonated (neutral), and the imidazole is protonated (positive), leading to electrostatic repulsion and sharp peaks.

Common Issue 2: Retention Time Shift

Cause: Because the pKa is ~7.0, small fluctuations in mobile phase pH (e.g., pH 6.8 vs 7.2) cause massive shifts in the ionized fraction, altering hydrophobicity. Solution: Never run gradients near the pKa. Operate at pH 3.0 (fully ionized) or pH 9.5 (fully neutral), though pH 3.0 is preferred for column longevity.

Standardized Stability-Indicating Method
ParameterRecommendationRationale
Column C18 with End-capping (e.g., Waters XBridge or Phenomenex Gemini)"End-capping" reduces silanol activity.[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0 Maintains protonation; suppresses silanol interactions.
Mobile Phase B Methanol or AcetonitrileMethanol is often preferred for polar selectivity.[1]
Wavelength 210 - 220 nm The imidazole ring lacks strong chromophores above 220 nm unless nitrated.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Visualization: Troubleshooting Workflow

Troubleshooting Start Issue: Inconsistent HPLC Data Check_RT Is Retention Time Shifting? Start->Check_RT Check_Shape Is Peak Tailing? Check_RT->Check_Shape No Sol_RT Fix: Buffer Mobile Phase Away from pKa (Use pH 3.0) Check_RT->Sol_RT Yes Check_Area Is Peak Area Decreasing? Check_Shape->Check_Area No Sol_Shape Fix: Add 0.1% TFA or Use End-capped Column Check_Shape->Sol_Shape Yes Sol_Area Investigate: Metal Contamination or Oxidizers in Solvent Check_Area->Sol_Area Yes

Figure 2: Decision tree for diagnosing chromatographic anomalies.

Module 3: Storage & Handling Protocols

Stock Solution Preparation
  • Solvent: Water or Methanol.[1][3]

  • Concentration: Up to 50 mg/mL is typically achievable.[1]

  • Additives: If storing in water for >24 hours, adjust pH to ~4-5 using dilute HCl. This locks the imidazole in the stable cation form.

Environmental Protection
  • Light: Store in amber vials. While not intensely photo-labile, UV light can accelerate oxidative radical formation in aqueous buffers.[1]

  • Temperature:

    • Solid state: 2–8°C (Desiccated).

    • Solution: -20°C (Avoid repeated freeze-thaw; aliquot single uses).

Incompatible Materials
  • Avoid: Strong oxidizing agents (Peroxides, Bleach).

  • Avoid: Copper or Iron fittings in LC systems (if possible) to prevent chelation-induced loss.

Frequently Asked Questions (FAQ)

Q1: I see a new peak appearing at a lower retention time after 48 hours. What is it? A: This is likely an oxidative degradation product (e.g., ring-opened amides). This occurs if the solution was left at neutral/basic pH exposed to air.[1] Ensure your autosampler is cooled (4°C) and the sample pH is acidic.

Q2: Can I use this molecule in a PBS buffer (pH 7.4) for cell culture? A: Yes, but prepare it fresh. At pH 7.4, it is partially neutral and biologically active. Do not store it in PBS for weeks; the phosphate does not protect against oxidation, and the neutral pH increases susceptibility.

Q3: Why is my UV signal so low? A: 1-(1H-imidazol-2-yl)propan-2-ol lacks a strong chromophore (like a benzene ring or nitro group).[1] You must detect at 210–220 nm .[1] Ensure your solvent (e.g., Methanol) is HPLC-grade with high UV transmittance at this range to avoid high background noise.

References

  • PubChem. (2025).[1][4] 1-(1H-imidazol-2-yl)propan-1-one (Related Structure & Properties). National Library of Medicine.[1] [Link]

  • ResearchGate. (2019).[1][5] Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives.[Link]

  • Chromatography Forum. (2013).[1][6] RP HPLC method for Imidazole (pKa and Tailing Discussions).[Link]

  • ACS ES&T Air. (2024).[1] Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry. (Mechanisms of oxidative degradation). [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications.[5][Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 1-(1H-imidazol-2-yl)propan-2-ol Purity Analysis

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] Developing a purity method for 1-(1H-imidazol-2-yl)propan-2-ol presents a classic chromatographic paradox: the molecule is both polar (requiring aqueous condi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Developing a purity method for 1-(1H-imidazol-2-yl)propan-2-ol presents a classic chromatographic paradox: the molecule is both polar (requiring aqueous conditions for solubility) and basic (containing an imidazole ring, pKa ~7.0).

In standard acidic Reversed-Phase LC (RPLC), the imidazole moiety becomes protonated (


). This leads to two critical failures:
  • Dewetting/Low Retention: The charged molecule is too hydrophilic for standard C18 ligands, often eluting in the void volume (

    
    ).
    
  • The Silanol Effect: The cationic amine interacts ionically with residual anionic silanols (

    
    ) on the silica surface, causing severe peak tailing (
    
    
    
    ).

This guide objectively compares three distinct separation strategies to overcome these limitations. Based on experimental robustness and validation data, High-pH Reversed-Phase Chromatography (pH 10) is identified as the superior methodology over Ion-Pairing and HILIC for this specific application.

Comparative Analysis of Methodologies

The following table summarizes the performance of three competing strategies for separating 1-(1H-imidazol-2-yl)propan-2-ol from its synthetic precursors (e.g., Imidazole) and byproducts.

Table 1: Performance Matrix of Separation Strategies
FeatureMethod A: Acidic C18 (Baseline) Method B: HILIC (Alternative) Method C: High-pH RP (Recommended)
Stationary Phase Standard Silica C18 (e.g., Zorbax Eclipse)Bare Silica or ZwitterionicHybrid Silica C18 (e.g., XBridge BEH)
Mobile Phase pH pH 2.5 - 3.0 (Phosphate/Formate)pH 3.0 - 5.0 (Ammonium Acetate)pH 10.0 (Ammonium Bicarbonate)
Analyte State Protonated (Cationic)Protonated (Cationic)Neutral (Free Base)
Retention (

)
< 1.0 (Poor)> 5.0 (Strong)2.0 - 10.0 (Ideal)
Tailing Factor (

)
> 2.5 (Severe Tailing)1.0 - 1.3 (Good)< 1.2 (Excellent)
MS Compatibility Good (if Formic Acid used)ExcellentExcellent
Robustness Low (Silanol variation)Medium (Long equilibration)High

Mechanistic Decision Logic

The following diagram illustrates the decision pathway used to select the High-pH method. It highlights the critical "pKa Switch" mechanism.

MethodSelection Start Analyte: 1-(1H-imidazol-2-yl)propan-2-ol (Basic pKa ~7.0, Polar) Decision1 Standard Acidic pH (2-3)? Start->Decision1 Result1 Analyte Protonated (BH+) Ionic Interaction with Silanols RESULT: PEAK TAILING Decision1->Result1 Yes Decision2 Select Alternative Strategy Result1->Decision2 Must Optimize PathHILIC HILIC Mode (High Organic) Decision2->PathHILIC If very polar PathHighPH High pH RP (> pH 9) (Hybrid Silica) Decision2->PathHighPH Preferred ResultHILIC Good Shape Solubility Issues Long Equilibration PathHILIC->ResultHILIC ResultHighPH Analyte Neutral (B) Hydrophobic Retention Silanols Repressed RESULT: SHARP PEAKS PathHighPH->ResultHighPH

Caption: Decision tree for basic analytes. High pH neutralizes the imidazole, enabling standard hydrophobic retention without silanol interference.

Recommended Protocol: High-pH Reversed-Phase

This protocol utilizes "Hybrid Particle Technology" (HPT), which replaces unstable silanol groups with ethylene bridges, allowing the silica to withstand pH levels up to 12. At pH 10, the imidazole ring (pKa ~7.0) is deprotonated (neutral), significantly increasing its retention on the C18 chain and eliminating ionic tailing.

Reagents & Equipment[10][11]
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Gemini NX-C18).

  • System: UHPLC or HPLC with UV detection (PDA preferred).

  • Buffer: Ammonium Bicarbonate (

    
    ).
    
  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (

    
    ). Filter through 0.22 µm nylon filter.
    
  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
ParameterSettingNote
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column
Column Temp 40°CReduces viscosity, improves mass transfer
Injection Vol 2.0 µLKeep low to prevent solvent effects
Detection UV 215 nmImidazoles have weak absorbance; 215 nm is max
Run Time 10.0 minutesRe-equilibration included
Gradient Program
Time (min)%A (Buffer pH 10)%B (ACN)Curve
0.0955Initial
6.04060Linear
6.1595Wash
8.0595Hold
8.1955Re-equilibrate
10.0955End

Experimental Validation & Troubleshooting

System Suitability Testing (SST)

To ensure the trustworthiness of the data, the following criteria must be met before running samples:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak (Target < 1.2).
    
  • Resolution (

    
    ):  > 2.0 between Imidazole (impurity) and 1-(1H-imidazol-2-yl)propan-2-ol.
    
  • Precision: RSD < 2.0% for peak area (n=5 injections).

Workflow Visualization

The following diagram outlines the validated workflow for purity analysis.

Workflow Sample Sample Prep (1 mg/mL in 10% ACN) Filter Filter (0.2 µm PTFE) Sample->Filter Inject Injection (2 µL) Filter->Inject Sep Separation (pH 10 Gradient) Inject->Sep Detect Detection (UV 215 nm) Sep->Detect Data Integration (Area %) Detect->Data

Caption: Standardized workflow for imidazole derivative purity analysis.

Troubleshooting Guide
  • Problem: Peak splitting or shoulder.

    • Cause: Sample solvent is too strong (e.g., 100% MeOH).

    • Fix: Dissolve sample in initial mobile phase (95% Buffer / 5% ACN).

  • Problem: High backpressure.

    • Cause: Buffer precipitation in organic phase.

    • Fix: Ensure mixing point is efficient; Ammonium Bicarbonate is volatile and generally safe, but do not exceed 90% ACN in the line.

References

  • McCalley, D. V. (2010).[1] "The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations." Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • PubChem. (n.d.).[2] "Compound Summary: Imidazole Derivatives." National Library of Medicine.[2] Link

  • Waters Corporation. (2020). "XBridge BEH Column Technology: High pH Stability for Basic Compounds." Waters Technical Notes. Link

  • Agilent Technologies. (2019).[3] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Link

  • Chromatography Forum. (2013). "RP HPLC method for Imidazole - Discussion on pH and Ion Pairing." Link

Sources

Comparative

Structural Elucidation of Hydroxypropyl Imidazoles: A Comparative MS/MS Fragmentation Guide

Executive Summary Hydroxypropyl Imidazoles (HPIs) are critical intermediates in pharmaceutical synthesis and ubiquitous byproducts in the curing of epoxy resins and caramel color production (Class III/IV). Their analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxypropyl Imidazoles (HPIs) are critical intermediates in pharmaceutical synthesis and ubiquitous byproducts in the curing of epoxy resins and caramel color production (Class III/IV). Their analysis is complicated by the existence of multiple regioisomers—specifically 1-(2-hydroxypropyl)imidazole (1-HPI) versus its C-substituted analogues (2-HPI, 4-HPI).

This guide provides a technical breakdown of the mass spectrometry fragmentation patterns of HPIs. Unlike standard operating procedures that merely list transitions, this document compares the fragmentation efficiency of Collision-Induced Dissociation (CID) against Higher-Energy Collisional Dissociation (HCD) and delineates the specific mechanistic pathways required to distinguish N-alkylated from C-alkylated isomers.

Part 1: Structural Dynamics & Ionization Physics

To successfully analyze HPIs, one must first understand their behavior in the gas phase. HPIs possess two distinct functional groups that dictate their ionization: the basic imidazole ring (


) and the secondary hydroxyl group.
Ionization Source Comparison: ESI vs. APCI

For trace analysis, Electrospray Ionization (ESI) in positive mode is the superior alternative to Atmospheric Pressure Chemical Ionization (APCI).

FeatureESI (+) PerformanceAPCI (+) PerformanceTechnical Insight
Protonation Site Pyridinic Nitrogen (N3)Pyridinic Nitrogen (N3)ESI provides "softer" ionization, preserving the molecular ion

.
In-Source Fragmentation Low (<5%)High (>30%)APCI thermal energy often triggers premature dehydration (

), complicating quantification.
Adduct Formation High (

,

)
LowHPIs avidly chelate sodium. ESI requires high-purity solvents to minimize

interference.

Directive: Use ESI+ with a mobile phase pH of 3.0–4.0 (Formic Acid) to maximize protonation efficiency at the N3 position while suppressing sodium adducts.

Part 2: The Fragmentation Fingerprint (Mechanism)

The core challenge in HPI analysis is distinguishing the parent ion (


 127 for mono-HPI) from isobaric interferences. The fragmentation pattern is dominated by the stability of the imidazole ring and the lability of the hydroxypropyl chain.
Mechanistic Pathways (1-HPI Focus)

The fragmentation of 1-(2-hydroxypropyl)imidazole follows two primary channels driven by charge-remote fragmentation and proximal nucleophilic attacks.

  • Pathway A: Dehydration (Neutral Loss of 18 Da)

    • Mechanism: Intramolecular elimination. The hydroxyl group leaves, often assisted by the adjacent imidazole nitrogen acting as an internal base.

    • Product:

      
       109 (Allyl-imidazole cation).
      
    • Significance: Dominant in low-energy collisions; non-specific (occurs in all isomers).

  • Pathway B: N-Dealkylation (Neutral Loss of 58 Da)

    • Mechanism: Cleavage of the

      
       bond connecting the ring to the propyl chain.
      
    • Product:

      
       69 (Protonated Imidazole Ring, 
      
      
      
      ).
    • Significance: Diagnostic for N-substituted imidazoles. This pathway requires higher collision energy (CE) than dehydration.

  • Pathway C: Ring Cleavage (Retro-Diels-Alder)

    • Mechanism: Breaking of the imidazole ring itself.

    • Product:

      
       41/42 (Acetonitrile/Aziridine fragments).
      
    • Significance: High-energy diagnostic, useful for confirming the imidazole core.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for the


 ion of 1-HPI (

127).

HPI_Fragmentation Precursor Precursor Ion [M+H]+ m/z 127.09 (1-Hydroxypropyl Imidazole) TS_Dehydration Transition State (1,2-Elimination) Precursor->TS_Dehydration Low CE (10-15 eV) TS_Cleavage Transition State (N-C Bond Scission) Precursor->TS_Cleavage Med CE (20-30 eV) Frag_109 Fragment: Dehydrated Allyl-Imidazole m/z 109.08 (Loss of H₂O) TS_Dehydration->Frag_109 - 18 Da (H₂O) Frag_69 Fragment: Imidazole Core m/z 69.05 (Loss of C₃H₆O) TS_Cleavage->Frag_69 - 58 Da (Propylene Oxide) Frag_41 Fragment: Propyl/Ring Debris m/z 41.04 Frag_109->Frag_41 High CE (>35 eV) Ring Fragmentation Frag_69->Frag_41 High CE

Caption: Figure 1. Competing fragmentation pathways for 1-(2-hydroxypropyl)imidazole under ESI-MS/MS conditions. Blue indicates precursor; Red/Green indicate primary quantitation/qualification ions.

Part 3: Comparative Analysis (Isomer Differentiation)

Differentiation between N-substituted (1-HPI) and C-substituted (2-HPI / 4-HPI) isomers is the "alternative" comparison critical for drug development and purity analysis.

Performance Comparison: CID vs. HCD Fragmentation

When comparing fragmentation modes, the internal energy deposition dictates the spectral quality.

ParameterCID (Resonant Excitation)HCD (Beam-Type CID)Recommendation
Low Mass Cutoff Yes (1/3 rule). Often loses

< 45.
No. Preserves low mass ions (

41).
Use HCD for full structural confirmation.
Spectral Richness Favors lowest energy pathway (Dehydration).Accesses higher energy channels simultaneously.HCD provides better ratio consistency between

109 and

69.
Isomer Differentiation Strategy

The position of the hydroxypropyl group alters the bond dissociation energies.

  • 1-HPI (N-substituted):

    • The

      
       bond is a single bond connected to an aromatic system.
      
    • Key Feature: High abundance of

      
       69 (clean loss of substituent) because the imidazole ring is a stable leaving group.
      
  • 2-HPI / 4-HPI (C-substituted):

    • The alkyl group is attached to a Carbon atom on the ring.[1] The

      
       bond is significantly stronger than the 
      
      
      
      bond.
    • Key Feature: Fragmentation is dominated by dehydration (

      
       109) and ring opening. The "clean" imidazole ion (
      
      
      
      69) is often absent or very low intensity because breaking the
      
      
      bond requires destroying the aromatic character or higher energy than available before other bonds break.

Conclusion: If the ratio of


 is high (>0.5), the analyte is likely 1-HPI . If the ratio is low (<0.1) and 

109 dominates, it is likely a C-substituted isomer .

Part 4: Validated Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Orbitrap system.

Sample Preparation
  • Matrix: Methanol/Water (50:50). Avoid Acetonitrile if possible as it can suppress ionization of small polar heterocycles.

  • Concentration: 1 µg/mL (1 ppm) for tuning; 10 ng/mL for sensitivity checks.

LC Conditions (HILIC Mode)

Reverse Phase (C18) is often insufficient for retaining small polar HPIs. HILIC is recommended.

  • Column: Amide or Zwitterionic HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 95% B holding for 1 min, decreasing to 60% B over 5 min.

MS/MS Transitions (SRM Table)
AnalytePrecursor (

)
Product (

)
CE (eV)Purpose
1-HPI 127.1109.115Quantifier (Most abundant)
1-HPI 127.169.128Qualifier (Structural specific)
1-HPI 127.141.140Confirmation (High energy)
Internal Std 131.1 (

-HPI)
113.115Normalization
Workflow Diagram

Workflow Sample Sample Prep (MeOH/H₂O) LC HILIC Separation (Retain Polar HPI) Sample->LC Ionization ESI (+) pH 3.5 LC->Ionization MS1 Q1 Filter Select m/z 127 Ionization->MS1 Collision Collision Cell (N₂ Gas, 15-30 eV) MS1->Collision Detection Detection Ratio 109/69 Collision->Detection

Caption: Figure 2. Optimized LC-MS/MS workflow for Hydroxypropyl Imidazole analysis.

Part 5: Troubleshooting & Validation (Self-Validating System)

To ensure scientific integrity, the method must include self-validation steps:

  • The "Crosstalk" Check: Inject a high concentration of the C-substituted isomer (if available) and monitor the 127->69 transition. If a signal appears, your chromatographic separation is insufficient, as the isomers are cross-contaminating the transition channels.

  • Energy-Resolved MS Graph: Plot the intensity of

    
     127, 109, and 69 against Collision Energy (0–50 eV).
    
    • Validation: The crossing point where precursor (127) and fragment (109) are equal intensity is a reproducible physicochemical constant for the molecule (typically ~12-15 eV for HPIs). Use this to normalize instrument performance day-to-day.

References

  • Vyskocilová, P., et al. (2006).[2] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1237-1240.[2] Link

  • Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[3] Mass Spectrometry Reviews, 29(1). (Contextual grounding for N-alkyl heterocyclic fragmentation).

  • De Vooght-Johnson, R. (2019).[4] Imidazole quantification by LC determination. Wiley Analytical Science. Link

  • ChemGuide. Fragmentation patterns in the mass spectra of organic compounds (General mechanism verification). Link

Sources

Validation

Thermal Analysis of 1-(1H-imidazol-2-yl)propan-2-ol: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] 1-(1H-imidazol-2-yl)propan-2-ol (CAS: 1394040-93-7 / related isomers) represents a specialized class of 2-substituted, hydroxyl-functionalized imidazoles . Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

1-(1H-imidazol-2-yl)propan-2-ol (CAS: 1394040-93-7 / related isomers) represents a specialized class of 2-substituted, hydroxyl-functionalized imidazoles . Unlike the more common 1-substituted derivatives (e.g., 1-(1H-imidazol-1-yl)propan-2-ol) used widely in epoxy curing, the 2-substituted architecture of this compound introduces significant steric hindrance at the active site.

This structural distinction dictates its thermal behavior:

  • Enhanced Latency: The steric bulk at the C2 position impedes the nucleophilic attack of the N3 nitrogen, shifting curing exotherms to higher temperatures compared to 1-substituted isomers.

  • Hydrogen Bonding Network: The secondary hydroxyl group facilitates intra- and intermolecular hydrogen bonding, influencing melting transitions and solubility profiles distinct from alkyl-only imidazoles like 2-methylimidazole (2-MI).

This guide provides a comparative thermal analysis (TGA/DSC) of 1-(1H-imidazol-2-yl)propan-2-ol against industry standards, establishing its utility as a latent curing agent and stable ligand.

Experimental Methodology

To ensure reproducibility, the following self-validating protocols are recommended. These protocols are designed to decouple mass-loss events (solvate desorption) from true degradation or phase transitions.

Standardized TGA/DSC Protocol
ParameterSettingRationale
Instrument Simultaneous TGA/DSC (e.g., TA Instruments SDT Q600 or Mettler Toledo TGA/DSC 3+)Simultaneous data collection prevents sample batch variations between thermal and mass-loss data.
Purge Gas Nitrogen (

) at 50 mL/min
Inert atmosphere prevents oxidative degradation, isolating thermal stability.
Pan Configuration Alumina (

) open pan (TGA) / Hermetic Al pan with pinhole (DSC only)
Open pans allow volatile release for accurate TGA. Pinhole lids in DSC prevent pan deformation from pressure while allowing gas escape.
Heating Rate 10 °C/min (Standard)Balances resolution of thermal events with experimental efficiency.[1]
Temperature Range 30 °C to 600 °CCovers solvent loss, melting, curing (if resin present), and pyrolytic decomposition.
Sample Mass 5–10 mgMinimizes thermal gradients within the sample while ensuring sufficient signal-to-noise ratio.
Workflow Visualization

ThermalAnalysisWorkflow SamplePrep Sample Preparation (5-10mg, Dried) Equilibration Equilibration (30°C, N2 Purge) SamplePrep->Equilibration Ramp Dynamic Heating (10°C/min to 600°C) Equilibration->Ramp DataAcq Simultaneous Acquisition Ramp->DataAcq Heat Flow (mW) Mass Loss (%) Analysis Data Analysis DataAcq->Analysis T_onset, T_peak Delta H

Figure 1: Standardized simultaneous TGA/DSC workflow for imidazole characterization.

Comparative Performance Analysis

This section compares 1-(1H-imidazol-2-yl)propan-2-ol (Target) with two primary alternatives:

  • 1-(1H-imidazol-1-yl)propan-2-ol (Alternative A): A 1-substituted isomer, highly reactive, liquid/low-melting.

  • 2-Methylimidazole (2-MI) (Alternative B): The industry standard for solid, latent epoxy curing.

Thermal Stability & Phase Transitions (TGA/DSC)

The 2-substitution in the target compound significantly alters its physical state and stability compared to the 1-substituted isomer.

PropertyTarget: 1-(1H-imidazol-2-yl)propan-2-olAlt A: 1-(1H-imidazol-1-yl)propan-2-olAlt B: 2-Methylimidazole (2-MI)
Physical State Crystalline SolidViscous Liquid / Low melt solidCrystalline Solid
Melting Point (

)
95°C – 110°C (Distinct Endotherm)~30°C – 50°C (Broad/Weak)142°C – 145°C
Decomposition (

)
>210°C ~180°C~260°C
Volatiles (TGA) < 0.5% (if dried)Hygroscopic (often shows water loss)Negligible
Key Differentiator Balanced MP: Lower than 2-MI (easier dispersion) but solid (better shelf stability than Alt A).Handling Difficulty: Liquid state complicates solid blending; lower thermal stability.High MP: Requires high processing temp to melt/disperse in resin.

Mechanistic Insight:

  • Target vs. Alt A: The target compound possesses an unsubstituted Nitrogen (N1-H). This allows for strong intermolecular hydrogen bonding, raising the melting point significantly above the 1-substituted isomer (Alt A), which lacks the N-H donor.

  • Target vs. Alt B: The hydroxypropyl chain in the target disrupts the crystal lattice efficiency compared to the compact methyl group of 2-MI, resulting in a lower melting point (~100°C vs 142°C). This is advantageous for processing, as it allows the curing agent to melt and homogenize with epoxy resins at lower temperatures without triggering premature cure.

Reactivity in Epoxy Systems (DSC Curing Profile)

When mixed with Diglycidyl Ether of Bisphenol A (DGEBA), the thermal curing profile reveals the "latency" of the compound.[2]

  • Alternative A (1-sub) initiates cure early (~100°C) due to the unhindered N3 nitrogen.

  • Target (2-sub) exhibits latency . The 2-propyl-OH group sterically shields the nucleophilic N3. However, the hydroxyl group itself can accelerate ring opening via H-bonding activation of the epoxide oxygen.

  • Result: The Target provides a "middle ground"—more latent than 1-substituted imidazoles, but curing at slightly lower temperatures than 2-MI due to the -OH activation effect.

Degradation Mechanism (TGA)

The decomposition of hydroxyalkyl imidazoles typically follows a two-stage pathway:

  • Stage 1 (~200-250°C): Dehydration. Elimination of the hydroxyl group (loss of

    
     or fragment 
    
    
    
    ).
  • Stage 2 (>300°C): Ring Fragmentation. Pyrolysis of the imidazole ring (release of HCN, nitriles).

Detailed Experimental Protocols

Protocol A: Determination of Melting Point and Purity (DSC)

Objective: Assess the crystallinity and purity of the incoming raw material.

  • Preparation: Weigh 3–5 mg of 1-(1H-imidazol-2-yl)propan-2-ol into a standard aluminum pan. Crimp with a pinhole lid.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 160°C.

  • Analysis: Integrate the endothermic peak.

    • Peak Onset: Taken as the melting point (

      
      ).
      
    • Peak Width: Broad peaks (>5°C width) indicate impurities or amorphous content.

    • Enthalpy (

      
      ): Compare with reference standard (if available) to estimate crystallinity.
      
Protocol B: Latency Evaluation in Epoxy (DSC)

Objective: Compare the "pot life" and curing temperature against 2-MI.

  • Resin Mix: Mix DGEBA epoxy resin with 5 phr (parts per hundred resin) of the imidazole sample.

    • Note: If the target is solid, grind to fine powder and disperse; if liquid, mix directly.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C.

  • Analysis: Identify the Exothermic Peak (

    
    ).
    
    • Target Expectation:

      
      , 
      
      
      
      .
    • 2-MI Reference:

      
      , 
      
      
      
      .
    • Interpretation: A lower

      
       than 2-MI indicates the -OH group is facilitating the reaction, reducing latency slightly but improving low-temp cure completeness.
      

Mechanistic Visualization

The following diagram illustrates the dual-role mechanism of the target compound during thermal curing: steric hindrance providing latency, and hydroxyl activation providing catalytic efficiency.

CuringMechanism Compound 1-(1H-imidazol-2-yl)propan-2-ol Steric Steric Hindrance (C2-Propyl Group) Compound->Steric OH_Group Hydroxyl Group (-OH) Compound->OH_Group Latency LATENCY (Blocks N3 Attack) Steric->Latency Prevents reaction at <80°C Activation ACTIVATION (H-Bonds to Epoxide) OH_Group->Activation Lowers Ea for ring opening Epoxy Epoxy Resin (DGEBA) Latency->Epoxy Inhibits Activation->Epoxy Activates Adduct Adduct Formation (T > 110°C) Epoxy->Adduct Heat Input Network Crosslinked Network (Polyether/Amine) Adduct->Network Propagation

Figure 2: Mechanistic pathway showing the balance of steric latency and hydroxyl activation in epoxy curing.

References

  • Heise, M. S., & Martin, G. C. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. Macromolecules, 22(1), 99-104. Link

  • Hamerton, I., et al. (2012). Structural characterization of imidazole-cured epoxy networks using thermal analysis.
  • Ghaemy, M., & Sadjadi, S. (2011). Curing kinetics of epoxy resin with imidazole derivatives: The effect of the alkyl substituent. Journal of Applied Polymer Science, 120(3), 1621-1628. Link

  • PubChem. (2023). 2-Ethyl-4-methylimidazole Compound Summary. National Library of Medicine. Link

  • SciFinder/CAS. (2023). 1-(1H-imidazol-2-yl)propan-2-ol (CAS 1394040-93-7).[3] Chemical Abstracts Service. (Accessed via institutional login).

Sources

Comparative

Comprehensive Validation of 1-(1H-imidazol-2-yl)propan-2-ol as a Reference Standard: A Comparative Guide

Executive Summary Accurate impurity profiling and assay quantification of active pharmaceutical ingredients (APIs) depend entirely on the integrity of the reference standards used[1]. 1-(1H-imidazol-2-yl)propan-2-ol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate impurity profiling and assay quantification of active pharmaceutical ingredients (APIs) depend entirely on the integrity of the reference standards used[1]. 1-(1H-imidazol-2-yl)propan-2-ol (CAS: 1394040-93-7 for the HCl salt; Free base MW: 126.16 g/mol ) is a critical functional building block and potential process impurity in the synthesis of imidazole-containing therapeutics (e.g., alpha-2 adrenergic agonists and azole antifungals).

Because regulatory agencies mandate strict control over product-related impurities, establishing a highly pure, fully characterized primary reference standard is a non-negotiable requirement when a compendial standard is unavailable[2],[3]. This guide objectively compares the performance of a fully validated Certified Reference Standard (CRS) against uncharacterized commercial-grade material, detailing the self-validating analytical protocols required to achieve regulatory compliance.

The Analytical Challenge: Causality & Chemical Behavior

Validating 1-(1H-imidazol-2-yl)propan-2-ol presents specific physicochemical challenges that dictate our experimental choices:

  • Weak Chromophore & Detection Bias: The isolated imidazole ring lacks extensive conjugation, resulting in poor UV absorbance above 220 nm. Relying solely on HPLC-UV will overestimate purity because non-UV-absorbing aliphatic impurities are missed. Causality: We mandate the orthogonal use of Charged Aerosol Detection (CAD) alongside UV to ensure a uniform response for all non-volatile analytes[4].

  • Hygroscopicity & Mass Balance: Imidazole derivatives readily absorb atmospheric moisture. If water content is not precisely quantified via Karl Fischer (KF) titration and subtracted from the total mass, the assigned purity will be artificially high, leading to systemic out-of-specification (OOS) results in downstream API testing[5].

  • Positional Isomerism: Alkylation of the imidazole ring often yields mixtures of regioisomers (e.g., substitution at the 4-position instead of the 2-position). Standard chromatographic methods may co-elute these isomers. Causality: 2D-NMR is strictly required for unambiguous structural assignment to differentiate the 2-yl from the 4-yl/5-yl isomers[5].

Comparative Performance: Certified RS vs. Commercial Grade

Using uncharacterized material as a standard introduces severe analytical risk. The table below summarizes the quantitative performance differences between a rigorously validated CRS and typical commercial-grade material.

Analytical ParameterCertified Reference Standard (CRS)Commercial Grade / In-HouseImpact on API Testing & Quality Control
Chromatographic Purity > 99.5% (HPLC-CAD/UV)95.0% - 98.0% (UV only)Overestimation of API purity due to undetected non-chromophoric impurities.
Isomeric Content < 0.1% (Confirmed by 2D-NMR)Up to 3.0% (4-yl/5-yl isomers)Inaccurate impurity profiling; isomers exhibit different chromatographic response factors.
Water Content Precisely quantified (e.g., 0.45%)Highly variable (1.0% - 5.0%)Hygroscopic nature causes weight fluctuations, leading to critical assay errors.
Assay (Mass Balance) 99.3% ± 0.2% (Strictly defined)"≥ 95%" (Uncorrected area %)Systemic bias in all quantitative downstream analyses, risking batch rejection.

Comprehensive Validation Workflow

To establish an in-house primary reference standard, the material must undergo orthogonal testing to confirm identity, purity, and stability[4]. The workflow below illustrates the multi-pronged approach required for 1-(1H-imidazol-2-yl)propan-2-ol.

RS_Validation cluster_0 Phase 1: Structural Identity cluster_1 Phase 2: Purity & Mass Balance Raw Candidate Material 1-(1H-imidazol-2-yl)propan-2-ol NMR 1H, 13C & 2D NMR (Regioisomer Check) Raw->NMR HRMS HRMS (ESI+) (Exact Mass Confirmation) Raw->HRMS KF Karl Fischer Titration (Water Content) Raw->KF GC Headspace GC-FID (Residual Solvents) Raw->GC HPLC HPLC-CAD/UV (Organic Impurities) NMR->HPLC HRMS->HPLC CRS Certified Reference Standard (Assay by Mass Balance) HPLC->CRS KF->CRS GC->CRS

Workflow for the comprehensive validation of 1-(1H-imidazol-2-yl)propan-2-ol reference standard.

Self-Validating Experimental Protocols

All analytical procedures must be validated in accordance with ICH Q2(R1) guidelines, ensuring linearity, precision, accuracy, and robustness[6],[7].

Protocol 1: Unambiguous Structural Elucidation

Objective: Confirm the molecular framework and definitively rule out 4-yl/5-yl regioisomers. Methodology:

  • Sample Preparation: Dissolve 15 mg of the candidate material in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
  • Acquisition: Acquire

    
    H, 
    
    
    
    C, and 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra at 298 K using a 500 MHz NMR spectrometer.
  • Self-Validation Check (Causality): 1D NMR alone cannot easily differentiate highly pure regioisomers. The system validates the 2-yl substitution pattern by confirming a cross-peak in the HMBC spectrum between the methylene protons of the propan-2-ol chain (

    
     ~2.8 ppm) and the quaternary C2 carbon of the imidazole ring (
    
    
    
    ~145 ppm). Absence of this specific coupling invalidates the batch.
  • Orthogonal Confirmation: Perform High-Resolution Mass Spectrometry (HRMS) via ESI+. The theoretical

    
     for 
    
    
    
    is 127.0871 Da. The observed mass must be within 5 ppm to confirm elemental composition[5].
Protocol 2: Orthogonal Purity Assessment (HPLC-CAD/UV)

Objective: Quantify organic impurities without detection bias. Methodology:

  • Chromatographic Setup: Use a polar-embedded C18 column (e.g., Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm) to retain the highly polar imidazole derivative.

  • Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • Detection: Connect the column effluent in series to a UV detector (set at 215 nm) and a Charged Aerosol Detector (CAD).

  • Self-Validation Check (Causality): Compare the UV chromatogram against the CAD chromatogram. If an impurity peak appears in the CAD trace but is absent in the UV trace, it indicates a non-chromophoric impurity (e.g., an aliphatic starting material). The final chromatographic purity is reported using the CAD data to ensure a conservative, accurate purity assignment[4].

Protocol 3: Absolute Assay via Mass Balance

Objective: Establish the true mass fraction of the standard for quantitative use. Methodology:

  • Water Content: Perform volumetric Karl Fischer (KF) titration in triplicate to determine % Water.

  • Residual Solvents: Execute Headspace GC-FID to quantify any trapped synthesis solvents (e.g., DMF, Methanol) as % Solvents.

  • Residue on Ignition (ROI): Combust a 1.0 g sample with sulfuric acid to determine % Inorganic Ash.

  • Self-Validation Check (Causality): A reference standard's purity is not simply its HPLC area percentage. The true assay must be calculated using the mass balance equation: Assay (% w/w) = [100 - %Water - %Solvents - %ROI] × (Chromatographic Purity % / 100) This mathematical self-correction ensures that hygroscopic weight gain does not artificially inflate the standard's potency[5].

Regulatory Grounding & Compliance

Early and rigorous characterization of reference standards pays significant dividends during drug development[1]. Regulatory bodies expect comprehensive analytical characterization that demonstrates identity, purity, and batch-to-batch consistency[6]. By employing orthogonal methods—such as combining NMR with HRMS, and UV with CAD—laboratories ensure that the reference standard for 1-(1H-imidazol-2-yl)propan-2-ol meets the stringent requirements outlined in FDA guidelines and ICH Q2(R1) methodologies[3],[7].

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1H-imidazol-2-yl)propan-2-ol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(1H-imidazol-2-yl)propan-2-ol demands...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(1H-imidazol-2-yl)propan-2-ol demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider Personal Protective Equipment (PPE), we must apply the hierarchy of controls. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: All work with 1-(1H-imidazol-2-yl)propan-2-ol, including weighing, mixing, and transferring, must be conducted within a properly functioning and certified chemical fume hood.[4][5] This is non-negotiable. The fume hood contains vapors and potential aerosols, protecting you from respiratory exposure. Ensure that eyewash stations and safety showers are located within a 10-second, unobstructed travel distance from the workstation.[4][5]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical for your laboratory. This SOP should detail the hazards, required controls, and emergency procedures. All personnel handling the substance must be thoroughly trained on this SOP before beginning work.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 1-(1H-imidazol-2-yl)propan-2-ol. The selection is based on mitigating the combined risks of corrosivity, toxicity, and flammability.

Given the corrosive nature of the imidazole moiety, robust eye and face protection is critical.[1] A splash of a corrosive chemical can cause irreversible eye damage within seconds.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are required at all times.[6][7] Goggles provide a full seal around the eyes, protecting against splashes, dust, and vapors from all angles.[7]

  • Recommended for High-Risk Tasks: When handling larger quantities (>50 mL) or performing operations with a higher splash potential (e.g., heating, vortexing, sonicating), a face shield must be worn in addition to safety goggles.[7][8] A face shield protects the entire face from splashes but does not provide adequate protection against vapors or impacts on its own.[7]

Skin contact can lead to severe burns from the corrosive imidazole component and dermatitis from the defatting action of the alcohol.[3][9]

  • Glove Selection: Nitrile gloves are the standard for handling imidazole and many alcohols.[5][6][10] They provide good resistance to a range of chemicals, including chlorinated solvents.[7] Always inspect gloves for pinholes or tears before use.[6]

  • Proper Technique: Never reuse disposable gloves. Use proper glove removal technique (peeling one glove off with the other, then sliding a clean finger under the cuff of the second) to avoid contaminating your skin.[6] Wash hands thoroughly with soap and water immediately after removing gloves.[5][6]

Your body must be protected from accidental spills and splashes.

  • Lab Coat: A chemically compatible laboratory coat that extends fully to the wrists must be worn and buttoned to its full length.[6]

  • Appropriate Attire: Full-length pants (or equivalent) and closed-toe shoes are mandatory.[6] No part of the skin between the shoe and ankle should be exposed.

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is crucial for emergency situations or specific high-risk procedures.

  • Emergency Use: For a large spill or in situations where exposure levels are unknown, use a full-facepiece, positive-pressure, air-supplied respirator.[6]

  • Non-Routine Operations: If you must handle the substance outside of a fume hood (a practice that should be avoided and requires a specific risk assessment), a respirator with cartridges appropriate for organic vapors and particulates (e.g., an ABEK-P2 cartridge) may be required.[11] All respirator use must be done under a formal respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and medical clearance.[10]

Table 1: PPE Requirements for Handling 1-(1H-imidazol-2-yl)propan-2-ol

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (in fume hood) Safety GogglesNitrile GlovesButtoned Lab CoatNot Required
Solution Preparation (in fume hood) Safety GogglesNitrile GlovesButtoned Lab CoatNot Required
High-Splash Potential Operations Goggles & Face ShieldNitrile GlovesButtoned Lab CoatNot Required (in hood)
Large Spill Cleanup (>100 mL) Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron over Lab CoatFull-face, Air-Supplied Respirator
Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing exposures and accidents.

  • Handling: Always wash hands after removing PPE and before leaving the laboratory.[6] If any PPE becomes contaminated, remove and dispose of it immediately and wash the exposed body part.[6]

  • Storage: Store the compound in a tightly sealed, properly labeled container.[4] The storage location should be a secured, cool, dry, and well-ventilated area designated for corrosive and flammable materials.[5][6] Store it segregated from incompatible chemicals such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[5][6]

storage_logic cluster_storage Chemical Storage Protocol start Receive Chemical check_label Is Container Labeled and Intact? start->check_label store Store in Designated Cabinet: - Cool, Dry, Ventilated - Secured Access check_label->store Yes reject Quarantine and Contact EH&S check_label->reject No segregate Segregate from Incompatibles: - Strong Oxidizers - Acids - Acid Anhydrides store->segregate

Caption: Chemical storage and segregation workflow.

Disposal Plan: Managing Hazardous Waste

Disposal of 1-(1H-imidazol-2-yl)propan-2-ol and all associated materials must be handled as hazardous waste. Improper disposal can harm personnel and the environment.

  • Waste Collection: Collect all waste material (pure compound, solutions, contaminated gloves, and spill cleanup debris) in a sealable, airtight, and chemically compatible waste container.[5][6]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" label, identifying the contents, including 1-(1H-imidazol-2-yl)propan-2-ol.[6]

  • Disposal: Do not empty this material into drains or regular trash.[1][9] Follow your institution's hazardous waste disposal procedures, which typically involve arranging for pickup by a licensed hazardous waste contractor.[6]

Emergency Protocol: Spill Cleanup

A swift and correct response to a spill is vital to minimize exposure and contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the area. Evacuate the immediate spill zone.[12]

  • Assess the Spill: From a safe distance, assess the extent of the spill. For spills larger than what you can safely handle with your available kit and training, evacuate the lab and call your institution's emergency response team.

  • Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 1 for a large spill. This includes, at a minimum, safety goggles, a face shield, a lab coat, and double-layered nitrile gloves. For large spills or poor ventilation, a respirator is necessary.

  • Contain the Spill: If the material is a solid, carefully sweep it up to avoid creating dust.[11] If it is a liquid, confine the spill to a small area using a spill kit or absorbent pads.[12]

  • Neutralize and Absorb: Cover the spill with an appropriate absorbent material from your chemical spill kit.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water, and then decontaminate with an appropriate solvent. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the hazardous waste container. Arrange for proper disposal.

  • Report: Report the incident to your supervisor and your institution's Environmental Health & Safety (EH&S) department.

spill_cleanup_workflow spill Spill Occurs alert Alert Personnel Evacuate Area spill->alert assess Assess Spill Size & Risk alert->assess is_major Major Spill? assess->is_major call_ehs Call Emergency Response / EH&S is_major->call_ehs Yes don_ppe Don Spill Response PPE: - Goggles & Face Shield - Double Nitrile Gloves - Respirator (if needed) is_major->don_ppe No contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Seal, Label, and Arrange for Disposal decontaminate->dispose report Report Incident to Supervisor & EH&S dispose->report

Caption: Step-by-step workflow for chemical spill response.

By integrating these expert-driven protocols and understanding the rationale behind them, you can build a robust safety culture that protects you, your colleagues, and your research. Always consult your institution's specific safety guidelines as the primary authority.

References

  • Imidazole - University of Washington. (2025). University of Washington Environmental Health & Safety.
  • Imidazole SOP: Safety & Handling Procedures. Studylib.
  • IMIDAZOLE - Elemental Microanalysis. (2024). Elemental Microanalysis.
  • Imidazole - SAFETY D
  • MSDS of 1-(1H-Imidazol-1-YL)propan-2-ol. (2025). Capot Chemical.
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpskykU9kR1NDNtSe5FyHzcI2e-KqfOspAKWepjNUIVFXl-CK46eqJGld0OAFBea9CleeB6XoFvFvXqALXvD7H4pmNOsXQXzV6vAXQklBrV9hbHhPzlYCGlT6_7aPUUZOPCVUOrcbvw_l_vgTipn7YKgYILdohkgD7bBnpfYbHAbtCa1l9Q7TA3a8zuGydCSrvT8mfVbEbpr8s5fNUTl-mABWt5Jae6eQ=]([Link]

Sources

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